molecular formula C28H38N6O2 B12372420 MS8535

MS8535

Cat. No.: B12372420
M. Wt: 490.6 g/mol
InChI Key: JJRRWLVKNLMRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS8535 is a useful research compound. Its molecular formula is C28H38N6O2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38N6O2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C28H38N6O2/c1-32(2)15-11-29-28-30-24-18-26(25(35-3)17-23(24)27(31-28)34-13-6-7-14-34)36-16-8-12-33-19-21-9-4-5-10-22(21)20-33/h4-5,9-10,17-18H,6-8,11-16,19-20H2,1-3H3,(H,29,30,31)

InChI Key

JJRRWLVKNLMRSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCCC3)OC)OCCCN4CC5=CC=CC=C5C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS8535, a SPIN1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spindlin1 (SPIN1) is a methyl-lysine reader protein implicated in the transcriptional regulation of various genes involved in cell proliferation and survival. Its overexpression is associated with numerous cancers, making it a compelling target for therapeutic intervention. MS8535 has emerged as a potent and selective small molecule inhibitor of SPIN1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental methodologies used for its characterization and presenting key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

Introduction to SPIN1

SPIN1 is a member of the Tudor domain-containing protein family, functioning as an epigenetic reader that recognizes and binds to specific post-translational modifications on histone tails, primarily trimethylated lysine 4 on histone H3 (H3K4me3). This interaction is crucial for the recruitment of transcriptional machinery to target gene promoters, leading to their expression. SPIN1 has been shown to be a key regulator in several signaling pathways critical for cancer progression, including the Wnt/β-catenin, PI3K/Akt, and RET signaling pathways.[1] Its role as a transcriptional co-activator for oncogenes highlights its potential as a therapeutic target.

This compound: A Selective SPIN1 Inhibitor

This compound is a potent and selective inhibitor of SPIN1, also identified as compound 18 in the primary literature.[1] It was developed through a comprehensive structure-activity relationship (SAR) study starting from a weakly active compound.[1] this compound exhibits high selectivity for SPIN1 over other epigenetic targets.[1] A structurally similar but inactive analog, MS8535N (compound 19), has been developed as a negative control for use in biological studies.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the interaction between SPIN1 and its histone ligand. By binding to one of the Tudor domains of SPIN1, this compound physically blocks the recognition of the H3K4me3 mark on histone tails.[1] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of SPIN1-target genes, ultimately leading to the suppression of cancer cell proliferation.

Below is a diagram illustrating the signaling pathway of SPIN1 and the inhibitory action of this compound.

SPIN1_Pathway cluster_nucleus Nucleus cluster_cell Cellular Processes HistoneH3 Histone H3 H3K4me3 H3K4me3 HistoneH3->H3K4me3 Methylation SPIN1 SPIN1 H3K4me3->SPIN1 Recognition & Binding Transcription_Machinery Transcriptional Machinery SPIN1->Transcription_Machinery Recruitment Oncogenes Oncogenes (e.g., Wnt, RET targets) Transcription_Machinery->Oncogenes Activation Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation This compound This compound This compound->SPIN1 Inhibition

Figure 1. SPIN1 Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the table below.

ParameterValueAssayTargetReference
IC50 0.2 µM (202 ± 11 nM)Fluorescence PolarizationSPIN1[1]
Kd 30 ± 2 nMIsothermal Titration CalorimetrySPIN1[1]
EC50 1.1 ± 0.3 µMNanoBRET Cellular AssaySPIN1-Histone H3 Interaction[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay

This biochemical assay measures the ability of this compound to disrupt the interaction between SPIN1 and a fluorescently labeled histone H3 peptide.

Principle: A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPIN1 protein, its rotation is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

Protocol:

  • Reagents:

    • Recombinant SPIN1 protein.

    • Fluorescently labeled H3K4me3 peptide (e.g., FITC-H3K4me3).

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well black plate, add the SPIN1 protein and the fluorescently labeled H3K4me3 peptide to each well to achieve final concentrations that give an optimal signal window (e.g., 100 nM SPIN1 and 10 nM peptide).

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis A Prepare Serial Dilution of this compound C Add Reagents to 384-well Plate A->C B Prepare SPIN1 and Fluorescent Peptide Mix B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Calculate IC50 E->F

Figure 2. Fluorescence Polarization Assay Workflow.
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and SPIN1.

Principle: ITC measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (SPIN1) at a constant temperature. The resulting heat changes are measured and used to determine the thermodynamic parameters of the interaction.

Protocol:

  • Reagents:

    • Highly purified recombinant SPIN1 protein.

    • This compound dissolved in a matched buffer.

    • Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Both protein and compound should be in the same buffer to minimize heats of dilution.

  • Procedure:

    • Thoroughly dialyze the SPIN1 protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.

    • Degas both the SPIN1 and this compound solutions.

    • Load the SPIN1 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the SPIN1 solution at a constant temperature (e.g., 25°C).

    • Record the heat change after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

NanoBRET™ Cellular Target Engagement Assay

This cell-based assay quantifies the ability of this compound to disrupt the interaction between SPIN1 and histone H3 in living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SPIN1 (donor) and a fluorescently labeled histone H3 (acceptor) expressed in cells. When the two proteins are in close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal. A compound that disrupts this interaction will lead to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • Use a suitable human cell line, such as U2OS cells.[2]

    • Co-transfect the cells with plasmids encoding for NanoLuc®-SPIN1 and HaloTag®-Histone H3.

  • Procedure:

    • Plate the transfected cells in a 96-well white plate.

    • Label the HaloTag®-Histone H3 with a cell-permeable fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand).

    • Treat the cells with a serial dilution of this compound or DMSO for a specified incubation period (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • The EC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis A Co-transfect U2OS cells with NanoLuc-SPIN1 and HaloTag-H3 B Plate cells in 96-well plate A->B C Label with HaloTag Ligand B->C D Treat with this compound dilutions C->D E Add NanoBRET Substrate D->E F Measure Donor and Acceptor Emission E->F G Calculate BRET ratio and EC50 F->G

Figure 3. NanoBRET Cellular Target Engagement Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SPIN1. Its mechanism of action involves the direct disruption of the SPIN1-histone H3 interaction, leading to the downregulation of oncogenic gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers interested in utilizing this compound as a chemical probe to investigate the biological functions of SPIN1 and for those involved in the development of novel epigenetic therapies.

References

MS8535: A Potent and Selective SPIN1 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS8535 is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in various pathological conditions, including cancer. Developed through the optimization of a G9a/GLP inhibitor, this compound demonstrates high affinity and selectivity for SPIN1, making it a valuable chemical probe for elucidating the biological functions of this epigenetic reader. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its engagement in key cellular signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine, is a quinazoline derivative. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C28H38N6O2
Molecular Weight 490.65 g/mol
IUPAC Name N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Synonyms MS-8535, Compound 18
CAS Number Not Available
Appearance Solid
Purity >98% (commercially available)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Biological Activity and Selectivity

This compound is a highly selective inhibitor of SPIN1, a Tudor domain-containing protein that recognizes and binds to specific histone methylation marks, thereby regulating gene transcription. The inhibitory activity and binding affinity of this compound for SPIN1 have been quantitatively characterized through various biochemical and biophysical assays.

ParameterValueAssayReference
IC50 for SPIN1 0.2 µM (202 ± 11 nM)Fluorescence Polarization (FP) Biochemical Assay
Kd for SPIN1 30 ± 2 nMIsothermal Titration Calorimetry (ITC)
Cellular EC50 1.1 µMNanoBRET Target Engagement Assay

This compound exhibits excellent selectivity for SPIN1 over a panel of other epigenetic targets. In a broad screening against 38 epigenetic targets, this compound showed no significant inhibition at a concentration of 1 µM. A structurally similar but inactive analog, MS8535N (compound 19), is available as a negative control for in-vitro and in-vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly binding to the Tudor domain of SPIN1, thereby preventing its interaction with histone H3. This disruption of SPIN1's reader function interferes with the transcription of its target genes. SPIN1 has been shown to be a key regulator in several signaling pathways critical for cell proliferation, survival, and differentiation.

SPIN1-Modulated Signaling Pathways

The following diagrams illustrate the central role of SPIN1 in various signaling cascades. Inhibition of SPIN1 by this compound is expected to modulate these pathways.

SPIN1_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway cluster_gdnf GDNF-RET-MAZ Pathway cluster_p53 uL18-MDM2-p53 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dsh Dsh Frizzled->Dsh inhibition GSK3b_Axin_APC GSK3b_Axin_APC Dsh->GSK3b_Axin_APC inhibition beta_catenin beta_catenin GSK3b_Axin_APC->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF activation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression transcription SPIN1_wnt SPIN1 SPIN1_wnt->TCF_LEF co-activation Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activation Various_Substrates Various_Substrates Akt->Various_Substrates phosphorylation SPIN1_pi3k SPIN1 Akt->SPIN1_pi3k potential regulation GDNF GDNF GFRa1_RET GFRa1_RET GDNF->GFRa1_RET Downstream_Signaling Downstream_Signaling GFRa1_RET->Downstream_Signaling MAZ MAZ GDNF_promoter GDNF_promoter MAZ->GDNF_promoter transcription factor SPIN1_gdnf SPIN1 SPIN1_gdnf->GDNF_promoter co-activation with MAZ uL18 uL18 MDM2 MDM2 uL18->MDM2 inhibition p53 p53 MDM2->p53 degradation SPIN1_p53 SPIN1 SPIN1_p53->uL18 sequestration in nucleolus This compound This compound This compound->SPIN1_wnt inhibition This compound->SPIN1_pi3k inhibition This compound->SPIN1_gdnf inhibition This compound->SPIN1_p53 inhibition

Caption: SPIN1's role in major signaling pathways and the inhibitory effect of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in mice, demonstrating its bioavailability for in vivo studies.

ParameterValueAnimal ModelDosingReference
Administration Route Intraperitoneal (IP)C57BL/6 mice5 mg/kg
Bioavailability Orally bioavailableMiceNot specified
Plasma Concentration >100 nM for the first 2 hoursC57BL/6 mice5 mg/kg IP
Tolerance Well-tolerated with no clinical signs of toxicityC57BL/6 mice5 mg/kg IP

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Biochemical Assay for SPIN1 Inhibition

This assay measures the ability of this compound to displace a fluorescently labeled probe from the SPIN1 protein.

Materials:

  • Recombinant SPIN1 protein

  • Fluorescently labeled probe (e.g., a peptide derived from histone H3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

  • This compound stock solution in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the SPIN1 protein and the fluorescent probe to each well to a final volume of 10 µL.

  • Add 10 µL of the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow start Start prepare_reagents Prepare SPIN1, Fluorescent Probe, and this compound dilutions start->prepare_reagents plate_addition Add reagents to 384-well plate prepare_reagents->plate_addition incubation Incubate at room temperature plate_addition->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of this compound to SPIN1, allowing for the determination of the dissociation constant (Kd).

Materials:

  • Recombinant SPIN1 protein

  • This compound stock solution

  • ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the SPIN1 protein against the ITC buffer.

  • Prepare a solution of SPIN1 in the ITC buffer at a known concentration (e.g., 10-20 µM).

  • Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration.

  • Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.

  • Analyze the resulting data using the instrument's software to determine the binding affinity

The Selective SPIN1 Inhibitor MS8535: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MS8535 is a potent and selective small molecule inhibitor of Spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative binding and cellular activity data are presented, along with detailed protocols for key biochemical and cellular assays. Furthermore, signaling pathways associated with SPIN1 and the experimental workflow for this compound characterization are visualized to facilitate a deeper understanding of this promising chemical tool for cancer research.

Introduction to this compound and its Target: SPIN1

This compound is a novel epigenetic inhibitor that selectively targets Spindlin-1 (SPIN1)[1]. SPIN1 is a "reader" of histone post-translational modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3) and asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a). By binding to these marks, SPIN1 acts as a transcriptional co-activator, playing a crucial role in the regulation of gene expression.

Elevated levels of SPIN1 have been observed in various cancers, where it contributes to tumorigenesis by modulating key signaling pathways, including the Wnt and PI3K/AKT pathways[1]. The oncogenic activity of SPIN1 is also linked to its ability to sequester the ribosomal protein uL18, thereby inhibiting the MDM2-p53 tumor suppressor axis. Given its role in promoting cancer cell proliferation, survival, and resistance to therapy, SPIN1 has emerged as a promising target for anticancer drug development. This compound was developed through the optimization of a G9a/GLP inhibitor that exhibited weak SPIN1 activity[1].

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for SPIN1 have been rigorously quantified through various biochemical and cellular assays. The data is summarized in the tables below. A structurally similar but inactive analog, MS8535N, serves as a negative control for biological studies[1][2].

Table 1: Biochemical Activity and Binding Affinity of this compound

ParameterValueDescription
IC50 202 nM (0.2 µM)Half-maximal inhibitory concentration in a biochemical assay, indicating the concentration of this compound required to inhibit 50% of SPIN1 activity[1][3].
Kd 30 nMDissociation constant, a measure of the binding affinity of this compound to SPIN1. A lower Kd value signifies a higher binding affinity[1].

Table 2: Cellular Activity of this compound

ParameterValueCell LineDescription
EC50 1.1 µMHalf-maximal effective concentration in a cellular assay, representing the concentration of this compound that disrupts 50% of the SPIN1-histone H3 interaction in U2OS cells[1][3].

Table 3: Selectivity of this compound

Target FamilySelectivity Profile
Epigenetic TargetsHighly selective for SPIN1 over a panel of 38 other epigenetic targets, including G9a/GLP[1][2].
SPIN Family MembersGreater than 18-fold selectivity for SPIN1 over several other SPIN family proteins[1].

Signaling Pathway and Mechanism of Action

SPIN1 functions as a key node in several signaling pathways critical for cancer development. By binding to methylated histones, it co-activates the transcription of target genes involved in cell cycle progression and proliferation. This compound exerts its effect by competitively binding to one of the Tudor domains of SPIN1, thereby disrupting its interaction with histone H3. This leads to the downregulation of SPIN1-mediated gene transcription and subsequent inhibition of cancer cell growth.

SPIN1_Pathway SPIN1 Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects Histone Methylation Histone Methylation H3K4me3 Histone H3 (H3K4me3) Histone Methylation->H3K4me3 Modifies SPIN1 SPIN1 Gene Transcription Gene Transcription SPIN1->Gene Transcription Co-activates p53 Inactivation p53 Inactivation SPIN1->p53 Inactivation Promotes via uL18 sequestration H3K4me3->SPIN1 Binds Wnt Pathway Wnt Pathway Gene Transcription->Wnt Pathway PI3K/AKT Pathway PI3K/AKT Pathway Gene Transcription->PI3K/AKT Pathway Cell Proliferation Cell Proliferation Wnt Pathway->Cell Proliferation PI3K/AKT Pathway->Cell Proliferation p53 Inactivation->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth This compound This compound This compound->SPIN1 Inhibits Binding

SPIN1 signaling and this compound inhibition.

Experimental Protocols

The characterization of this compound involved several key biophysical and cellular assays. The detailed methodologies are provided below.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay measures the ability of a test compound to displace a fluorescently labeled probe from its protein target.

  • Materials:

    • Recombinant SPIN1 protein

    • Fluorescein-labeled peptide probe corresponding to a SPIN1 binding partner (e.g., H3K4me3 peptide)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • 384-well black, low-volume microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

    • Add a fixed concentration of the fluorescent peptide probe to all wells of the microplate.

    • Add the diluted this compound or DMSO vehicle control to the respective wells.

    • Initiate the binding reaction by adding a fixed concentration of SPIN1 protein to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Materials:

    • Purified, high-concentration SPIN1 protein

    • This compound stock solution

    • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze the SPIN1 protein against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the SPIN1 solution while monitoring the heat change.

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH values.

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

This assay measures the displacement of a NanoLuc®-tagged histone H3 from a HaloTag®-fused SPIN1 in live cells upon treatment with a compound.

  • Materials:

    • U2OS cells (or other suitable cell line)

    • Plasmids encoding NanoLuc®-Histone H3 and HaloTag®-SPIN1

    • Transfection reagent

    • HaloTag® NanoBRET™ 618 Ligand

    • NanoBRET™ Nano-Glo® Substrate

    • This compound stock solution in DMSO

    • White, 96-well cell culture plates

    • Luminometer capable of measuring dual-filtered luminescence

  • Procedure:

    • Co-transfect the U2OS cells with the NanoLuc®-Histone H3 and HaloTag®-SPIN1 plasmids.

    • Plate the transfected cells into the 96-well plates and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells immediately before reading.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using the luminometer.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Normalize the BRET ratios to the DMSO control and plot against the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

The characterization of this compound follows a logical progression from initial biochemical screening to cellular target engagement and selectivity profiling.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_biochem Biochemical & Biophysical Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling FP_assay Fluorescence Polarization (FP) Assay (IC50 Determination) Result1 Potent Inhibitor? FP_assay->Result1 ITC Isothermal Titration Calorimetry (ITC) (Kd Determination) Result2 High Affinity Binding? ITC->Result2 NanoBRET NanoBRET™ Assay (Cellular EC50) Result3 Cellularly Active? NanoBRET->Result3 Selectivity Selectivity Panel (>38 Epigenetic Targets) Result4 Selective? Selectivity->Result4 Start Compound Synthesis (this compound) Start->FP_assay Result1->ITC Yes Result2->NanoBRET Yes Result3->Selectivity Yes End Validated Chemical Probe Result4->End Yes

Workflow for this compound characterization.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SPIN1. The comprehensive dataset, including its biochemical and cellular activities, along with its high selectivity, establishes this compound as a valuable chemical probe for elucidating the biological functions of SPIN1 in health and disease. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to develop similar assays for other epigenetic targets. Further investigation into the in vivo efficacy of this compound is warranted to explore its therapeutic potential.

References

In-Depth Technical Guide to the Discovery and Synthesis of MS8535: A Potent and Selective SPIN1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of MS8535, a novel, potent, and selective small-molecule inhibitor of Spindlin 1 (SPIN1). SPIN1 is a methyl-lysine reader protein implicated in various human diseases, including cancer, making it an attractive therapeutic target. This document details the experimental protocols for the synthesis of this compound, along with the methodologies for key biochemical and cellular assays used to determine its potency, selectivity, and mechanism of action. All quantitative data are summarized in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams generated with Graphviz.

Introduction

Spindlin 1 (SPIN1) is an epigenetic reader protein that recognizes and binds to histone H3 trimethylated on lysine 4 (H3K4me3) and symmetrically dimethylated on arginine 8 (H3R8me2s). Through these interactions, SPIN1 plays a crucial role in regulating gene transcription and is overexpressed in several cancers. The development of small-molecule inhibitors of SPIN1 is a promising strategy for cancer therapy.

Researchers at the Icahn School of Medicine at Mount Sinai identified this compound through the optimization of a previously reported G9a/GLP inhibitor that exhibited weak SPIN1 inhibitory activity.[1] This guide elucidates the scientific journey from a weakly active compound to the discovery of this compound, a potent and selective chemical probe for studying the biological functions of SPIN1.[1][2]

Discovery of this compound

The discovery of this compound was the result of a comprehensive structure-activity relationship (SAR) study aimed at improving the potency and selectivity of a quinazoline-based scaffold. The initial hit compound, a known G9a/GLP inhibitor, UNC0638, showed weak inhibition of SPIN1.[2][3] Through systematic chemical modifications, researchers identified key structural features necessary for potent SPIN1 inhibition and high selectivity against other epigenetic targets. This effort led to the development of compound 18, now known as this compound.[3] A structurally similar but inactive analog, compound 19 (MS8535N), was also synthesized to serve as a negative control in biological studies.[3][4]

Synthesis of this compound

The synthesis of this compound and its negative control, MS8535N, follows a multi-step synthetic route starting from commercially available materials. The general approach involves the construction of the core quinazoline scaffold followed by the introduction of the side chains that are crucial for its biological activity. While the specific step-by-step protocol from the primary publication's supplementary information is not publicly available, a general synthetic scheme for analogous 2,4-diamino-7-alkoxy-quinazoline derivatives can be inferred from the literature.[4][5][6][7]

General Synthetic Workflow for 2,4-Diamino-7-alkoxy-quinazoline Derivatives:

Synthesis_Workflow A Starting Material (e.g., substituted 2-aminobenzonitrile) B Quinazoline Core Formation A->B Cyclization C Chlorination at C4 B->C e.g., POCl3 D Nucleophilic Substitution at C4 (Introduction of amino group) C->D Amination E Introduction of Side Chain at C7 (Alkylation) D->E Etherification F Final Product (e.g., this compound) E->F Purification

Caption: General synthetic workflow for 2,4-diamino-7-alkoxy-quinazoline derivatives.

Biological Evaluation and Quantitative Data

This compound has been extensively characterized through a series of biochemical and cellular assays to determine its potency, binding affinity, selectivity, and cellular activity. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Binding Affinity of this compound
ParameterValueAssay MethodReference
IC50202 ± 11 nMFluorescence Polarization (FP)[1][4]
Kd30 ± 2 nMIsothermal Titration Calorimetry (ITC)[1][4]
Table 2: Cellular Activity of this compound
ParameterValueCell LineAssay MethodReference
EC501.1 µMU2OSNanoBRET[1]
Table 3: Selectivity Profile of this compound
TargetSelectivityAssay TypeReference
38 Epigenetic TargetsHighly Selective for SPIN1Various biochemical assays[1]
G9a/GLP>18-fold selective for SPIN1Biochemical assays[1]
Other SPIN family members>18-fold selective for SPIN1Biochemical assays[1]
Table 4: Pharmacokinetic Properties of this compound in Mice
ParameterValueDosingRouteAnimal ModelReference
Plasma Concentration>100 nM (over the first 2 hours)5 mg/kgIntraperitoneal (IP)C57BL/6 mice[1]
ToleranceWell-tolerated5 mg/kgIntraperitoneal (IP)C57BL/6 mice[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the inhibition of the interaction between SPIN1 and a fluorescently labeled histone peptide.

Workflow for Fluorescence Polarization Assay:

FP_Assay_Workflow A Prepare Assay Plate (e.g., 384-well) B Add SPIN1 Protein A->B C Add Fluorescently Labeled Histone Peptide (Tracer) B->C D Add Test Compound (e.g., this compound at various concentrations) C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol:

  • Reagents: Recombinant SPIN1 protein, fluorescein-labeled histone H3 peptide (e.g., H3K4me3), assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds (this compound) serially diluted in DMSO.

  • Procedure:

    • Add a fixed concentration of SPIN1 protein to the wells of a low-binding black microplate.

    • Add the fluorescently labeled histone peptide to the wells.

    • Add varying concentrations of this compound or DMSO (as a control).

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during the binding of this compound to SPIN1, allowing for the determination of the dissociation constant (Kd).

Workflow for Isothermal Titration Calorimetry:

ITC_Workflow A Prepare SPIN1 Solution in ITC Cell C Equilibrate System at Constant Temperature A->C B Prepare this compound Solution in Syringe D Inject this compound into SPIN1 Solution (Titration) B->D C->D E Measure Heat Change After Each Injection D->E F Data Analysis (Determine Kd, ΔH, and Stoichiometry) E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Sample Preparation: Prepare solutions of recombinant SPIN1 protein and this compound in the same dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25°C).

  • Procedure:

    • Load the SPIN1 solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the SPIN1 solution.

    • Record the heat change after each injection.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).

NanoBRET™ Cellular Assay for Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure the disruption of the SPIN1-histone H3 interaction in living cells.

Signaling Pathway for NanoBRET Assay:

NanoBRET_Pathway cluster_cell U2OS Cell SPIN1_NL SPIN1-NanoLuc (Donor) H3_HT HaloTag-Histone H3 (Acceptor) SPIN1_NL->H3_HT Interaction BRET BRET Signal H3_HT->BRET Energy Transfer This compound This compound This compound->SPIN1_NL Inhibition

Caption: Signaling pathway of the NanoBRET assay for SPIN1 target engagement.

Protocol:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.

    • Co-transfect the cells with plasmids encoding for SPIN1 fused to NanoLuc® luciferase (the BRET donor) and histone H3 fused to HaloTag® (the BRET acceptor).

  • Procedure:

    • Plate the transfected cells in a white, opaque-bottom multi-well plate.

    • Add the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.

    • Treat the cells with varying concentrations of this compound.

    • Add the Nano-Glo® substrate.

    • Measure the donor emission (at ~450 nm) and the acceptor emission (at ~610 nm) using a luminometer.

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The EC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Pharmacokinetic Study in Mice

This study is performed to evaluate the in vivo properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Workflow for Pharmacokinetic Study:

PK_Study_Workflow A Dose Formulation B Animal Dosing (e.g., C57BL/6 mice via IP injection) A->B C Blood Sampling (at various time points) B->C D Plasma Preparation C->D E Bioanalysis (e.g., LC-MS/MS to quantify this compound) D->E F Pharmacokinetic Analysis (Calculate parameters like Cmax, Tmax, AUC) E->F

Caption: Workflow for a typical pharmacokinetic study in mice.

Protocol:

  • Animals: Use a suitable mouse strain, such as C57BL/6.

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Conclusion

This compound is a potent, selective, and cell-active inhibitor of SPIN1 that serves as a valuable chemical tool for investigating the biological roles of this epigenetic reader protein. The comprehensive data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers in the field of drug discovery and chemical biology to further explore the therapeutic potential of targeting SPIN1. The development of this compound represents a significant advancement in the quest for novel epigenetic-based therapies for cancer and other diseases.

References

An In-depth Technical Guide to the Function of Spindlin1 and its Interaction with the Chemical Probe MS8535

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spindlin1 (SPIN1) is a multifaceted epigenetic reader protein implicated in a range of cellular processes, from cell cycle regulation and rRNA transcription to the activation of oncogenic signaling pathways. Its ability to recognize specific post-translational modifications on histone tails positions it as a critical node in chromatin regulation and gene expression. The aberrant expression and activity of SPIN1 are increasingly linked to various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the known functions of Spindlin1, its role in disease, and a detailed examination of its interaction with the selective chemical probe, MS8535. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spindlin1: Structure and Core Functions

Spindlin1 is a member of the Tudor domain-containing protein family, characterized by three tandem Tudor-like domains that mediate its interactions with methylated histone residues.[1][2] The crystal structure of human Spindlin1 reveals a novel arrangement of these domains, forming a scaffold for recognizing specific histone marks.[1]

Epigenetic Reader Function

SPIN1 functions as a "reader" of the histone code, recognizing specific methylation patterns on histone H3 and H4 tails. This recognition is crucial for its recruitment to chromatin and subsequent regulation of gene expression. Key modifications recognized by SPIN1 include:

  • H3K4me3 (Histone H3 trimethylated at lysine 4): This mark is associated with active gene transcription. SPIN1's recognition of H3K4me3 is fundamental to its role in promoting the expression of target genes, including ribosomal RNA (rRNA) genes.[3][4]

  • H3R8me2a (Histone H3 asymmetrically dimethylated at arginine 8): SPIN1 can simultaneously recognize H3K4me3 and H3R8me2a, a dual recognition that enhances its binding affinity and is critical for the activation of the Wnt/β-catenin signaling pathway.[5]

  • H3K9me3 (Histone H3 trimethylated at lysine 9): While typically a repressive mark, SPIN1 can also bind to H3K9me3, suggesting a more complex regulatory role than initially understood.[6] This interaction may be involved in piRNA-mediated retrotransposon silencing.[6]

The recognition of these histone marks is mediated by the Tudor domains of SPIN1, with specific domains showing preference for different modifications.[2][7] The binding of methylated lysine and arginine residues occurs within aromatic pockets in the Tudor domains.[8]

Role in Cellular Signaling and Processes

Beyond its role as a histone reader, Spindlin1 is actively involved in several critical cellular signaling pathways and processes:

  • Wnt/β-catenin Signaling: SPIN1 acts as a coactivator of the Wnt/β-catenin signaling pathway.[9][10] It directly interacts with the transcription factor TCF4, promoting the expression of Wnt target genes such as c-MYC, Cyclin D1, and Axin2, which are crucial for cell proliferation.[9][11] This function is dependent on the phosphorylation of SPIN1 at Ser84 and Ser99 by Aurora-A kinase.[9][11]

  • MAPK Signaling Pathway: The N-terminal intrinsically disordered region (IDR) of SPIN1 can undergo phase separation, which facilitates its binding to H3K4me3 and the recruitment of the histone methyltransferase MLL1.[12] This process is implicated in the activation of genes within the MAPK signaling pathway, contributing to tumorigenesis.[12]

  • rRNA Gene Expression: Spindlin1 localizes to the nucleolus during interphase, where it binds to active ribosomal DNA (rDNA) repeats enriched with H3K4 methylation.[3][4][13] This localization is essential for its function in stimulating the expression of rRNA genes, a process fundamental for ribosome biogenesis and cell growth.[3][13]

  • p53 Pathway Regulation: SPIN1 can interact with the ribosomal protein uL18 (RPL5), which is known to inhibit the MDM2-mediated degradation of the tumor suppressor p53. By binding to uL18, SPIN1 blocks its interaction with MDM2, thereby promoting p53 degradation and contributing to tumorigenesis.[14]

  • Cell Cycle and Chromosomal Stability: Overexpression of Spindlin1 has been shown to induce metaphase arrest and chromosomal instability, potentially contributing to the development of cancer.[6][10] It was initially identified as a meiotic spindle-binding protein involved in gametogenesis.[1]

  • Lipid Metabolism: In hepatocellular carcinoma, SPIN1 has been shown to modulate abnormal lipid metabolism by up-regulating the fatty acid synthase (FASN) through co-activation of the transcription factor SREBP1c. This leads to increased intracellular triglycerides and cholesterol, promoting tumor growth.[15]

The Spindlin1-MS8535 Interaction

Given the significant role of Spindlin1 in cancer, the development of small molecule inhibitors is of high therapeutic interest. This compound has been identified as a potent and selective inhibitor of SPIN1.[16]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor, disrupting the interaction between Spindlin1 and its histone ligands. Molecular docking and dynamics simulations suggest that this compound binds to the aromatic cage within the second Tudor domain of SPIN1, the same pocket that recognizes trimethylated lysine residues on histone tails.[17] This binding is stabilized by cation-π and van der Waals interactions with key residues such as Phe141, Trp151, Tyr170, and Tyr177.[17] By occupying this binding site, this compound prevents SPIN1 from engaging with its chromatin targets, thereby inhibiting its downstream functions.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters characterizing the interaction and activity of this compound.

ParameterValueDescriptionReference(s)
IC50 202 nM (0.2 µM)The concentration of this compound required to inhibit 50% of SPIN1 activity in an in vitro assay.[16][18]
Kd 30 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to SPIN1.[16]
Cellular EC50 1.1 µMThe concentration of this compound that gives half-maximal response in a cellular assay measuring the disruption of the SPIN1-histone H3 interaction.[16][18]
Selectivity >18-fold over other SPIN family members and >38 other epigenetic targetsDemonstrates high selectivity for SPIN1 over other related proteins.[16]
In vivo Bioavailability >100 nM plasma concentration over 2 hours post 5 mg/kg IP injection in miceShows good pharmacokinetic properties in a mouse model.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Spindlin1 and its interaction with inhibitors like this compound.

Co-Immunoprecipitation (Co-IP) for Spindlin1 Interaction Partners

This protocol is used to identify proteins that interact with Spindlin1 in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-Spindlin1 antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • PBS (phosphate-buffered saline)

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-Spindlin1 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting or mass spectrometry.

Chromatin Immunoprecipitation (ChIP) for Spindlin1 Target Genes

This protocol is used to determine if Spindlin1 binds to specific DNA regions in the genome.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Anti-Spindlin1 antibody and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for target and control gene regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Nuclear Isolation: Lyse cells and isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in sonication buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation: Dilute the sheared chromatin and incubate with anti-Spindlin1 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a commercial kit.

  • Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters (e.g., c-MYC, CCND1) and control regions by qPCR.

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the effect of Spindlin1 or its inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Spindlin1 expression plasmid or siRNA against Spindlin1

  • This compound or other inhibitors

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF luciferase reporter, Renilla luciferase control plasmid, and either a Spindlin1 expression plasmid or a control vector.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations or with a vehicle control.

  • Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Spindlin1 in the Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibition LRP LRP5/6 LRP->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_ub Ubiquitinated β-catenin beta_catenin->beta_catenin_ub Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_ub->Proteasome Degradation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (c-MYC, Cyclin D1) TCF4->Wnt_Target_Genes Transcription Activation SPIN1 Spindlin1 SPIN1->TCF4 H3K4me3_R8me2a H3K4me3/R8me2a H3K4me3_R8me2a->SPIN1 Binding

Caption: Spindlin1 as a coactivator in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start Start: Cells in Culture crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis 2. Lyse cells and isolate nuclei crosslink->lysis sonication 3. Shear chromatin (Sonication) lysis->sonication immunoprecipitation 4. Immunoprecipitation (Anti-Spindlin1 Ab) sonication->immunoprecipitation capture 5. Capture immune complexes (Protein A/G beads) immunoprecipitation->capture wash 6. Wash to remove non-specific binding capture->wash elute 7. Elute chromatin and reverse cross-links wash->elute purify 8. Purify DNA elute->purify analyze 9. Analyze by qPCR purify->analyze

Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.

Mechanism of this compound Inhibition of Spindlin1

MS8535_Inhibition cluster_normal Normal Function cluster_inhibited Inhibition by this compound SPIN1_normal Spindlin1 (Tudor Domain II) Gene_Activation Target Gene Activation SPIN1_normal->Gene_Activation Histone_Tail Histone H3 Tail (H3K4me3) Histone_Tail->SPIN1_normal Binding SPIN1_inhibited Spindlin1 (Tudor Domain II) No_Activation Target Gene Repression SPIN1_inhibited->No_Activation This compound This compound This compound->SPIN1_inhibited Competitive Binding Histone_Tail_inhibited Histone H3 Tail (H3K4me3) Histone_Tail_inhibited->SPIN1_inhibited Binding Blocked

Caption: Competitive inhibition of Spindlin1 by this compound, preventing histone tail binding.

Conclusion and Future Directions

Spindlin1 has emerged as a critical epigenetic regulator with significant implications for cancer biology. Its role as a reader of specific histone methylation patterns and its subsequent involvement in key oncogenic signaling pathways underscore its potential as a therapeutic target. The development of potent and selective inhibitors, such as this compound, provides valuable chemical tools to further probe the functions of Spindlin1 and to explore its therapeutic tractability.

Future research should focus on elucidating the full spectrum of Spindlin1's interacting partners and target genes in various cellular contexts. A deeper understanding of the regulatory mechanisms governing Spindlin1 expression and activity will be crucial. Furthermore, the preclinical evaluation of Spindlin1 inhibitors in various cancer models will be essential to validate its promise as a therapeutic target and to guide the development of novel anti-cancer strategies. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

An In-depth Technical Guide to the Cellular Targets and Pathways of MS8535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS8535 is a novel, potent, and selective small molecule inhibitor of Spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. This document provides a comprehensive technical overview of the cellular targets and associated signaling pathways of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of SPIN1 inhibition. This guide details the quantitative biochemical and cellular activity of this compound, outlines the experimental methodologies for its characterization, and visually represents its mechanism of action and impact on key cellular signaling cascades.

Core Target and Mechanism of Action

The primary cellular target of this compound is Spindlin-1 (SPIN1) .[1][2][3][4] SPIN1 is a "reader" of histone post-translational modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3). This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, thereby regulating gene expression.

This compound functions as a competitive inhibitor, binding to one of the Tudor domains of SPIN1.[3][4] This binding event physically obstructs the interaction between SPIN1 and its histone ligand, effectively blocking the downstream signaling and transcriptional activation mediated by this recognition. The inhibitory action of this compound has been quantified through various biochemical and cellular assays, demonstrating its potency and selectivity.

Experimental Workflow: Target Identification and Validation

The identification and validation of this compound as a SPIN1 inhibitor involves a multi-step process, beginning with initial screening and culminating in cellular target engagement and functional assays.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization FP_Assay Fluorescence Polarization (FP) Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (ITC) (Kd Determination) FP_Assay->ITC Confirm Direct Binding Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET) (EC50 Determination) ITC->Cellular_Assay Validate in Cellular Context Downstream_Analysis Downstream Pathway Analysis (Western Blot, qPCR) Cellular_Assay->Downstream_Analysis Assess Functional Consequences

Figure 1: Experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its potency, binding affinity, and cellular activity.

Parameter Value Assay Description Reference
IC50 202 nMFluorescence Polarization (FP)Concentration of this compound required to inhibit 50% of SPIN1 binding to a fluorescently labeled H3K4me3 peptide.[1][4]
Kd 30 nMIsothermal Titration Calorimetry (ITC)Dissociation constant, indicating the binding affinity of this compound to SPIN1.[1][4]
EC50 1.1 µMCellular Target Engagement AssayEffective concentration of this compound required to disrupt 50% of the SPIN1-Histone H3 interaction in U2OS cells.[1]

Table 1: In Vitro and Cellular Potency of this compound

Target Selectivity Comment Reference
SPIN1 Primary TargetHigh-affinity binding and potent inhibition.[1][3][4]
Other SPIN family members >18-fold selectiveDemonstrates selectivity for SPIN1 over other related proteins.[1]
38 other epigenetic targets Highly selectiveNo significant inhibition of a broad panel of other epigenetic regulatory proteins.[1][3][4]

Table 2: Selectivity Profile of this compound

Detailed Experimental Protocols

Fluorescence Polarization (FP) Biochemical Assay

This assay is employed to determine the IC50 of this compound by measuring its ability to compete with a fluorescently labeled peptide for binding to SPIN1.

  • Principle: A small fluorescently labeled peptide (e.g., H3K4me3) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SPIN1 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

  • Materials:

    • Recombinant human SPIN1 protein

    • Fluorescently labeled H3K4me3 peptide

    • This compound compound series

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of SPIN1 protein and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

    • Serially dilute this compound in DMSO and then into the assay buffer to create a range of concentrations.

    • In a microplate, add the SPIN1-peptide solution to wells containing the different concentrations of this compound.

    • Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Plot the polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and SPIN1.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (SPIN1), and the resulting heat changes are measured after each injection.

  • Materials:

    • Recombinant human SPIN1 protein

    • This compound compound

    • Dialysis buffer (e.g., HEPES-buffered saline)

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze the SPIN1 protein against the ITC buffer to ensure buffer matching. Dissolve this compound in the same final dialysis buffer.

    • Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

    • Perform the titration, injecting small aliquots of this compound into the SPIN1 solution.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.

Cellular Target Engagement Assay (e.g., NanoBRET)

This assay is used to confirm that this compound can enter cells and bind to SPIN1 in a physiological context, providing an EC50 value.

  • Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescent ligand to a NanoLuciferase-tagged target protein. In this case, cells are engineered to express SPIN1 fused to NanoLuc. A cell-permeable fluorescent tracer that binds to SPIN1 is added. When the tracer binds to the NanoLuc-SPIN1 fusion, BRET occurs. This compound competes with the tracer for binding, leading to a decrease in the BRET signal.

  • Materials:

    • Human cell line (e.g., U2OS)

    • Plasmid encoding NanoLuc-SPIN1 fusion protein

    • Transfection reagent

    • Cell-permeable fluorescent tracer for SPIN1

    • NanoLuc substrate

    • This compound compound

    • Microplate reader capable of measuring luminescence and fluorescence

  • Procedure:

    • Transfect the chosen cell line with the NanoLuc-SPIN1 plasmid and culture for 24-48 hours to allow for protein expression.

    • Harvest and seed the cells into a white, opaque microplate.

    • Treat the cells with a serial dilution of this compound for a defined period.

    • Add the fluorescent tracer to all wells and incubate to allow for binding.

    • Add the NanoLuc substrate to initiate the bioluminescent reaction.

    • Immediately measure the luminescence at two wavelengths (one for the donor NanoLuc and one for the acceptor fluorophore).

    • Calculate the BRET ratio and plot it against the logarithm of the this compound concentration. Fit the data to determine the cellular EC50.

Downstream Signaling Pathways

SPIN1 is known to be a transcriptional co-activator involved in several oncogenic signaling pathways. By inhibiting SPIN1, this compound is predicted to modulate these pathways, leading to anti-cancer effects.

Wnt/β-catenin Signaling Pathway

SPIN1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. It can be phosphorylated by Aurora-A kinase, which enhances its ability to activate TCF-4, a key transcription factor in the Wnt pathway.[5] Inhibition of SPIN1 by this compound is therefore expected to suppress Wnt-driven gene expression and cell proliferation.[5]

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b_APC_Axin GSK3β/APC/Axin Complex Dsh->GSK3b_APC_Axin inhibition Beta_Catenin β-catenin GSK3b_APC_Axin->Beta_Catenin phosphorylation & degradation Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription SPIN1 SPIN1 SPIN1->TCF_LEF co-activation This compound This compound This compound->SPIN1 inhibition AuroraA Aurora-A AuroraA->SPIN1 phosphorylation

Figure 2: Proposed mechanism of this compound in the Wnt/β-catenin pathway.
PI3K/AKT Signaling Pathway

Several studies have linked SPIN1 to the PI3K/AKT pathway, a critical signaling cascade for cell survival, growth, and proliferation.[6] Elevated SPIN1 expression has been correlated with increased activity of this pathway in some cancers.[6] The inhibition of SPIN1 by this compound may therefore lead to the suppression of PI3K/AKT signaling, contributing to its anti-tumor effects.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruitment AKT AKT PIP3->AKT recruitment PDK1->AKT phosphorylation Downstream_Effectors Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream_Effectors activation SPIN1 SPIN1 SPIN1->PI3K potential positive regulation This compound This compound This compound->SPIN1 inhibition

Figure 3: Postulated role of this compound in the PI3K/AKT pathway.

Conclusion

This compound is a potent and selective inhibitor of the epigenetic reader protein SPIN1. Its mechanism of action involves the direct binding to SPIN1, leading to the disruption of its interaction with histone H3. This inhibitory activity translates to the modulation of key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/AKT cascades. The well-defined mechanism and demonstrated cellular activity make this compound a valuable chemical probe for elucidating the biological functions of SPIN1 and a promising starting point for the development of novel anti-cancer therapeutics. Further research is warranted to fully delineate the downstream consequences of SPIN1 inhibition by this compound and to explore its therapeutic potential in various cancer models.

References

An In-depth Technical Guide to the Selectivity Profile of the BET Bromodomain Inhibitor (+)-JQ1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and quantitative selectivity data for a compound designated "MS8535" could not be located. Therefore, this guide has been prepared using the well-characterized and widely studied BET bromodomain inhibitor, (+)-JQ1, as an exemplar to fulfill the user's request for a detailed technical guide on a bromodomain inhibitor's selectivity profile, complete with data tables, experimental protocols, and visualizations.

Introduction

Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of oncogenes such as c-Myc and are implicated in a variety of cancers and inflammatory diseases.

(+)-JQ1 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the BET family of bromodomains.[1] It binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.[2] Understanding the selectivity profile of inhibitors like (+)-JQ1 across the entire bromodomain family is critical for elucidating their mechanism of action and for the development of next-generation therapeutics with improved potency and specificity.

This guide provides a comprehensive overview of the selectivity profile of (+)-JQ1, detailing its binding affinities and inhibitory concentrations against a panel of bromodomains. It also includes detailed protocols for the key biochemical and biophysical assays used to generate this data and visual diagrams of relevant pathways and experimental workflows.

Quantitative Selectivity Profile of (+)-JQ1

The selectivity of (+)-JQ1 has been extensively characterized using various orthogonal assays. The following tables summarize the quantitative data from Isothermal Titration Calorimetry (ITC) and AlphaScreen assays, providing dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), respectively.

Table 2.1: Dissociation Constants (Kd) of (+)-JQ1 for BET Bromodomains Determined by ITC
BromodomainKd (nM)Reference
BRD4 (BD1)49.0 ± 2.4[3]
BRD4 (BD2)90.1 ± 4.6[3]
BRD2 (BD1)128 ± 6.5[3]
BRD3 (BD1)59.5 ± 3.1[3]
BRD3 (BD2)82.0 ± 5.3[3]
BRDT (BD1)190.1 ± 7.6[3]

Note: Data presented as mean ± standard deviation.

Table 2.2: Inhibitory Concentrations (IC50) of (+)-JQ1 against BET Bromodomains via AlphaScreen
BromodomainIC50 (nM)Reference
BRD4 (BD1)76.9 ± 1.7[3]
BRD4 (BD2)32.6 ± 1.8[3]
BRD2 (BD1)17.7 ± 0.7[3]
CREBBP12942 ± 640[3]

Note: Data presented as mean ± standard deviation. The assay measured the displacement of a tetra-acetylated Histone H4 peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended for researchers familiar with standard laboratory techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the competitive binding of an inhibitor to a bromodomain, displacing a biotinylated ligand.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilution of (+)-JQ1 add_inhibitor Add (+)-JQ1 dilution prep_inhibitor->add_inhibitor prep_protein Dilute His-tagged BRD4 protein add_protein Add BRD4 protein prep_protein->add_protein prep_ligand Prepare biotinylated Histone H4 peptide add_ligand Add biotinylated peptide prep_ligand->add_ligand prep_beads Prepare Donor and Acceptor beads add_beads Add bead mixture prep_beads->add_beads add_inhibitor->add_protein incubate1 Incubate at RT add_protein->incubate1 incubate1->add_ligand incubate2 Incubate at RT add_ligand->incubate2 incubate2->add_beads incubate3 Incubate in dark add_beads->incubate3 read_plate Read plate on AlphaScreen-capable reader incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data

Caption: AlphaScreen Experimental Workflow.

Materials:

  • His-tagged BRD4 protein (e.g., BRD4(1) at 250 nM final concentration)[3]

  • Biotinylated tetra-acetylated Histone H4 peptide[1]

  • (+)-JQ1 inhibitor

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer)

  • Streptavidin-coated Donor beads and Ni-NTA Acceptor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS[3]

  • Low-volume 384-well plates (e.g., ProxiPlateTM-384 Plus, PerkinElmer)

Procedure:

  • Inhibitor Preparation: Prepare a 24-point, 1:2 serial dilution of (+)-JQ1 in Assay Buffer.

  • Assay Plate Preparation: Transfer 4 µL of the (+)-JQ1 dilutions to the wells of a 384-well plate.

  • Protein Addition: Add 4 µL of the diluted His-tagged BRD4 protein solution to each well.

  • Incubation 1: Gently mix and incubate for 15-30 minutes at room temperature.

  • Ligand Addition: Add 4 µL of the biotinylated histone peptide to each well.

  • Incubation 2: Gently mix and incubate for 30-60 minutes at room temperature.

  • Bead Addition: Prepare a mixture of Streptavidin-Donor beads and Ni-NTA Acceptor beads in Assay Buffer according to the manufacturer's protocol (e.g., to a final concentration of 10 µg/mL each).[4] Add 4 µL of this bead mixture to each well.

  • Incubation 3: Incubate the plate in the dark at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The decrease in signal intensity with increasing inhibitor concentration is used to calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay measures the binding of a bromodomain to an acetylated peptide, which can be competed by an inhibitor.

Materials:

  • GST-tagged BRD4 protein (e.g., 4 nM final concentration)[5]

  • Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated)

  • Europium (Eu3+)-labeled anti-GST antibody (Donor)

  • Allophycocyanin (APC)-conjugated streptavidin (Acceptor)

  • (+)-JQ1 inhibitor

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 400 mM KF, 0.5 mM CHAPS, 0.05% BSA[6]

  • Low-volume 384-well black microtiter plates

Procedure:

  • Reagent Preparation: Prepare solutions of (+)-JQ1, GST-BRD4, biotinylated peptide, Eu3+-anti-GST, and APC-streptavidin in Assay Buffer.

  • Assay Assembly: In a 384-well plate, combine the GST-BRD4 protein, the biotinylated peptide, and varying concentrations of the (+)-JQ1 inhibitor.

  • Incubation 1: Incubate the mixture for 30 minutes at room temperature.[6]

  • Detection Reagent Addition: Add the Eu3+-anti-GST antibody and APC-streptavidin to the wells.

  • Incubation 2: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET capable microplate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The decrease in this ratio with increasing inhibitor concentration is used to determine the IC50.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • Purified BRD4 bromodomain protein (e.g., 10-50 µM in the cell)

  • (+)-JQ1 inhibitor (e.g., 100-500 µM in the syringe)

  • ITC Buffer: A buffer with low ionization enthalpy, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl. The buffer for the protein and inhibitor must be identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified BRD4 protein against the ITC buffer. Dissolve the (+)-JQ1 inhibitor in the same buffer. Degas both solutions before use.

  • Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the BRD4 protein solution into the sample cell and the (+)-JQ1 solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the (+)-JQ1 solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Control Experiment: Perform a control titration by injecting (+)-JQ1 into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat data to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.[1]

Signaling Pathway

BET inhibitors like (+)-JQ1 exert their anti-cancer effects primarily through the downregulation of key oncogenes, most notably c-Myc. BRD4, a member of the BET family, is crucial for the transcriptional activation of c-Myc.

G JQ1 (+)-JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits Ac Acetylated Histones (Ac) BRD4->Ac Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Chromatin Chromatin PolII RNA Pol II PTEFb->PolII Phosphorylates (activates) cMyc_gene c-Myc Gene PolII->cMyc_gene Binds to promoter cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Proliferation Cell Proliferation & Growth cMyc_protein->Proliferation Promotes

Caption: Mechanism of c-Myc Downregulation by (+)-JQ1.

As illustrated, BRD4 binds to acetylated histones at enhancer and promoter regions of genes, including c-Myc. This binding recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, leading to transcriptional elongation and expression of the target gene.[2][7] (+)-JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin. This leads to the inhibition of c-Myc transcription, resulting in decreased c-Myc protein levels and subsequent cell cycle arrest and reduced cell proliferation.[2][8]

References

The Role of Spindlin1 (SPIN1) in Oncology and the Therapeutic Potential of the Novel Inhibitor MS8535

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spindlin1 (SPIN1) is a Tudor domain-containing protein and epigenetic reader that has emerged as a critical player in tumorigenesis.[1] Overexpressed in a multitude of human cancers, SPIN1 is implicated in key oncogenic processes including cell proliferation, survival, metastasis, and therapeutic resistance.[1][2] Its multifaceted role is attributed to its ability to recognize specific histone methylation marks and modulate the activity of crucial signaling pathways such as p53, Wnt/β-catenin, and PI3K/Akt.[1][3][4] This guide provides a comprehensive overview of the molecular functions of SPIN1 in cancer, details key experimental methodologies for its study, and introduces MS8535, a novel and selective small molecule inhibitor of SPIN1 with promising preclinical activity.[5] This document is intended to serve as a technical resource for researchers and drug development professionals investigating SPIN1 as a therapeutic target in oncology.

Introduction to Spindlin1 (SPIN1)

SPIN1 is a member of the Spindlin family of proteins, characterized by the presence of three Tudor-like domains.[4] These domains function as "readers" of post-translational histone modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3) and asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a).[4] By binding to these epigenetic marks, SPIN1 acts as a transcriptional co-activator, influencing the expression of genes involved in a variety of cellular processes.[4]

The Oncogenic Role of SPIN1 in Cancer

A growing body of evidence highlights the significant role of SPIN1 as a proto-oncogene in a wide range of cancers.

Overexpression of SPIN1 in Human Cancers

Analysis of cancer genomic databases and immunohistochemical studies have revealed that SPIN1 is frequently overexpressed in numerous malignancies.[3][6] This overexpression is often correlated with poor prognosis, advanced tumor stage, and resistance to therapy.[2][4][6]

Cancer Type SPIN1 Expression Status Clinical Correlation Reference
Breast Cancer OverexpressedAssociated with chemoresistance and poor survival.[4]
Colorectal Cancer OverexpressedCorrelates with poor prognosis.[3]
Gastric Cancer OverexpressedAssociated with unfavorable prognosis and tumor progression.[6]
Liver Cancer OverexpressedLinked to poor prognosis.[4]
Non-Small Cell Lung Cancer (NSCLC) UpregulatedCorrelated with disease progression and poor prognosis.[2]
Ovarian Cancer Highly ExpressedIdentified as a highly expressed protein.[3]
Prostate, Sarcoma, Stomach, Head and Neck, Pancreas Gene AmplificationThe SPIN1 gene is markedly amplified.[3]
Contribution of SPIN1 to Cancer Hallmarks

SPIN1 contributes to multiple hallmarks of cancer through its involvement in various cellular processes:

  • Sustained Proliferative Signaling: SPIN1 promotes cell cycle progression and proliferation.[2][7] Overexpression of SPIN1 has been shown to increase the proportion of cells in the S and G2/M phases of the cell cycle.[7]

  • Evasion of Growth Suppressors: A key mechanism by which SPIN1 promotes tumorigenesis is through the inactivation of the p53 tumor suppressor pathway.[3] SPIN1 sequesters the ribosomal protein uL18 in the nucleolus, preventing it from interacting with and inhibiting the E3 ubiquitin ligase MDM2.[3] This leads to increased MDM2-mediated ubiquitination and degradation of p53.[3]

  • Resisting Cell Death: By inactivating p53, SPIN1 helps cancer cells evade apoptosis.[3] SPIN1 knockdown has been shown to induce apoptosis in cancer cells in a p53-dependent manner.[3]

  • Enabling Replicative Immortality: Through its role in cell cycle progression and evasion of apoptosis, SPIN1 contributes to the uncontrolled proliferation of cancer cells.

  • Inducing Angiogenesis: SPIN1 expression is positively correlated with angiogenesis scores in gastric cancer.[6]

  • Activating Invasion and Metastasis: Overexpression of SPIN1 is associated with increased cell migration and invasion.[6]

  • Genome Instability and Mutation: SPIN1 is involved in the DNA damage response (DDR). It is recruited to sites of DNA damage and facilitates homologous recombination (HR) repair.[8][9] This role in DNA repair can also contribute to chemoresistance.[8]

  • Deregulating Cellular Energetics: In liver cancer, SPIN1 has been shown to affect lipid metabolism by co-activating SREBP1c, leading to increased levels of triglycerides and cholesterol that support tumor growth.[4][10]

Key Signaling Pathways Modulated by SPIN1

SPIN1 exerts its oncogenic functions by modulating several critical signaling pathways.

The SPIN1-uL18-MDM2-p53 Pathway

As previously mentioned, SPIN1 negatively regulates the p53 pathway.[3] By sequestering uL18, SPIN1 prevents its inhibitory effect on MDM2, leading to p53 degradation and subsequent tumor cell proliferation and survival.[3][11]

SPIN1_p53_Pathway SPIN1 SPIN1 uL18 uL18 SPIN1->uL18 sequesters MDM2 MDM2 uL18->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation Proliferation Cell Proliferation & Survival p53->Proliferation inhibits Apoptosis Apoptosis p53->Apoptosis induces

Caption: The SPIN1-uL18-MDM2-p53 signaling pathway.

Wnt/β-catenin Signaling

SPIN1 can act as a transcriptional co-activator in the Wnt/β-catenin signaling pathway by interacting with TCF4, a key transcription factor in this pathway.[4] This promotes the transcription of Wnt target genes, leading to increased cancer cell proliferation and invasion.[4][6]

PI3K/Akt Signaling

The PI3K/Akt pathway is another critical signaling cascade influenced by SPIN1.[1] Overexpression of SPIN1 has been shown to enhance cell proliferation and reduce apoptosis through the activation of PI3K/Akt signaling.[7]

DNA Damage Response (DDR)

SPIN1 plays a role in the DNA damage response.[8] It is recruited to DNA lesions and facilitates homologous recombination (HR)-mediated DNA repair by promoting the interaction between H3K9me3 and Tip60, which leads to the activation of ATM.[8][9] This function can contribute to the resistance of cancer cells to chemotherapy.[8]

SPIN1_DDR_Pathway DNA_Damage DNA Double-Strand Break PAR PAR DNA_Damage->PAR induces SPIN1 SPIN1 PAR->SPIN1 recruits H3K9me3 H3K9me3 SPIN1->H3K9me3 promotes accumulation Tip60 Tip60 SPIN1->Tip60 enhances binding to H3K9me3 ATM ATM Activation Tip60->ATM HR_Repair Homologous Recombination Repair ATM->HR_Repair Chemoresistance Chemoresistance HR_Repair->Chemoresistance

Caption: The role of SPIN1 in the DNA Damage Response pathway.

This compound: A Novel and Selective SPIN1 Inhibitor

The significant role of SPIN1 in cancer has prompted the development of small molecule inhibitors. This compound is a recently developed, potent, and selective inhibitor of SPIN1.[5]

Biochemical and Cellular Activity of this compound
Parameter Value Assay Reference
IC50 202 nMBiochemical assay[5]
Kd 30 nMBinding affinity assay[5]
Cellular EC50 1.1 µMDisruption of SPIN1-histone H3 interaction in U2OS cells[5][12]
Selectivity >18-fold selective for SPIN1 over other SPIN family members and highly selective over 38 other epigenetic targets.In vitro screening[5]
Preclinical Evaluation of this compound

Pharmacokinetic studies in C57BL6 mice have demonstrated that this compound is bioavailable.[5] A single intraperitoneal administration of 5 mg/kg resulted in plasma concentrations greater than 100 nM for the first two hours.[5] Importantly, the compound was well-tolerated with no observable clinical signs of toxicity in this study.[5][12]

Key Experimental Protocols for Studying SPIN1

This section provides an overview of essential methodologies for investigating the function of SPIN1.

Analysis of SPIN1 Expression
  • Western Blotting: To determine SPIN1 protein levels in cell lysates or tissue samples.

    • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SPIN1 overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR): To measure SPIN1 mRNA levels.

    • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.

    • cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase kit.

    • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for SPIN1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Data Analysis: Calculate the relative expression of SPIN1 using the ΔΔCt method.

  • Immunohistochemistry (IHC): To visualize SPIN1 protein expression in tissue sections.

    • Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

    • Antigen Retrieval: Perform heat-induced epitope retrieval.

    • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

    • Primary Antibody Incubation: Incubate with a primary antibody against SPIN1.

    • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.

    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Functional Assays
  • Cell Proliferation Assay (e.g., MTT, BrdU): To assess the effect of SPIN1 knockdown or inhibition on cell proliferation.

  • Colony Formation Assay: To evaluate the long-term proliferative capacity of cells following SPIN1 modulation.

  • Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity assay): To measure the induction of apoptosis upon SPIN1 depletion or inhibition.

  • Cell Migration and Invasion Assays (e.g., Transwell assay): To determine the role of SPIN1 in cell motility.

Mechanistic Studies
  • Co-immunoprecipitation (Co-IP): To identify proteins that interact with SPIN1.

    • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against SPIN1 or a control IgG coupled to protein A/G beads.

    • Washing: Wash the beads to remove non-specific binding proteins.

    • Elution and Analysis: Elute the protein complexes and analyze by Western blotting.

  • Chromatin Immunoprecipitation (ChIP): To determine the genomic regions where SPIN1 is bound.

    • Cross-linking: Cross-link proteins to DNA with formaldehyde.

    • Chromatin Shearing: Shear the chromatin into smaller fragments by sonication or enzymatic digestion.

    • Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against SPIN1.

    • DNA Purification: Reverse the cross-links and purify the DNA.

    • Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Experimental_Workflow cluster_expression SPIN1 Expression Analysis cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies WB Western Blot (Protein) qRT_PCR qRT-PCR (mRNA) IHC Immunohistochemistry (Tissue) Proliferation Proliferation Assays Apoptosis Apoptosis Assays Migration Migration/Invasion Assays CoIP Co-immunoprecipitation (Protein Interactions) ChIP Chromatin Immunoprecipitation (DNA Binding) Cancer_Samples Cancer Cells/Tissues Cancer_Samples->WB Cancer_Samples->qRT_PCR Cancer_Samples->IHC Cancer_Samples->CoIP Cancer_Samples->ChIP SPIN1_Modulation SPIN1 Knockdown/Inhibition (e.g., siRNA, this compound) SPIN1_Modulation->Proliferation SPIN1_Modulation->Apoptosis SPIN1_Modulation->Migration

Caption: A general workflow for investigating the role of SPIN1 in cancer.

Conclusion and Future Directions

SPIN1 has unequivocally been established as a significant contributor to the pathogenesis of numerous cancers. Its role as an epigenetic reader that influences multiple oncogenic signaling pathways makes it an attractive target for therapeutic intervention. The development of potent and selective inhibitors like this compound represents a promising advancement in targeting this proto-oncogene.

Future research should focus on:

  • Elucidating the full spectrum of SPIN1's downstream targets and interacting partners in different cancer contexts.

  • Investigating the mechanisms of resistance to SPIN1 inhibition.

  • Conducting in vivo efficacy studies of this compound in various cancer models to support its clinical translation.

  • Identifying predictive biomarkers to select patients who are most likely to respond to SPIN1-targeted therapies.

References

Methodological & Application

Application Notes: Characterization of MS8535 in BRAF V600E-Mutant Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction MS8535 is a novel, potent, and highly selective small-molecule inhibitor targeting the BRAF V600E kinase mutation, a key driver in various cancers, including melanoma. These application notes provide detailed protocols for characterizing the cellular effects of this compound in BRAF V600E-positive cell lines, such as A375 human melanoma cells. The following sections describe methodologies for assessing cell viability, target engagement, induction of apoptosis, and effects on cell cycle progression.

Data Summary

Quantitative data from key experiments are summarized below. These results demonstrate the on-target efficacy of this compound in a representative BRAF V600E-mutant cell line.

Table 1: Cell Viability (IC50) of this compound This table shows the half-maximal inhibitory concentration (IC50) of this compound in the A375 (BRAF V600E) and a wild-type BRAF cell line after a 72-hour treatment period. The data illustrates the selectivity of this compound for the mutant BRAF protein.

Cell LineBRAF StatusIC50 (nM)
A375V600E Mutant150
SK-MEL-2Wild-Type> 10,000

Table 2: Apoptosis Induction by this compound in A375 Cells This table summarizes the percentage of apoptotic cells (early and late) in the A375 cell line following a 48-hour treatment with this compound at different concentrations, as determined by Annexin V/PI staining.

TreatmentConcentration (nM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO)03.12.55.6
This compound150 (IC50)15.88.224.0
This compound450 (3x IC50)28.414.643.0

Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound This table presents the cell cycle distribution of A375 cells after 24 hours of treatment with this compound. The data shows a significant increase in the G1 phase population, indicating a G1 cell cycle arrest.

TreatmentConcentration (nM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)055.230.114.7
This compound150 (IC50)75.315.59.2
This compound450 (3x IC50)82.18.99.0

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows for the described experimental protocols.

MS8535_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_flow Flow Cytometry Assays v1 Seed A375 cells in 96-well plate v2 Treat with this compound (Dose-Response) for 72h v1->v2 v3 Add MTS/MTT reagent and incubate v2->v3 v4 Measure Absorbance v3->v4 v5 Calculate IC50 v4->v5 w1 Seed A375 cells in 6-well plate w2 Treat with this compound for 2-4h w1->w2 w3 Lyse cells and quantify protein w2->w3 w4 SDS-PAGE and blot transfer w3->w4 w5 Incubate with primary/secondary antibodies w4->w5 w6 Image blot and analyze bands w5->w6 f1 Seed A375 cells in 6-well plate f2 Treat with this compound (24h for cell cycle, 48h for apoptosis) f1->f2 f3 Harvest and stain cells (PI or Annexin V/PI) f2->f3 f4 Acquire data on flow cytometer f3->f4 f5 Analyze populations f4->f5

Application Notes and Protocols for In Vivo Studies with MS8535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS8535 is a potent and selective inhibitor of Spindlin 1 (SPIN1), a methyl-lysine reader protein that plays a critical role in transcriptional regulation.[1][2][3] Overexpression of SPIN1 is implicated in the pathogenesis of various cancers, where it epigenetically controls key oncogenic signaling pathways, including Wnt, PI3K/AKT, and p53.[4] this compound disrupts the interaction between SPIN1 and histone H3, offering a promising therapeutic strategy for cancers dependent on SPIN1 activity.[1][2] These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical cancer models.

Mechanism of Action

This compound is a selective SPIN1 inhibitor with an IC50 of 0.2 μM.[1][2] It competitively binds to the Tudor domain of SPIN1, preventing its recognition of histone H3 lysine 4 trimethylation (H3K4me3). This disruption of the SPIN1-histone interaction alters gene expression, leading to anti-proliferative effects in cancer cells.

Signaling Pathway

The inhibition of SPIN1 by this compound impacts several downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation. A simplified representation of the SPIN1 signaling pathway is depicted below.

SPIN1_Pathway cluster_nucleus Nucleus cluster_pathways Downstream Oncogenic Pathways HistoneH3 Histone H3 (H3K4me3) SPIN1 SPIN1 HistoneH3->SPIN1 binds to Transcription Gene Transcription SPIN1->Transcription activates This compound This compound This compound->SPIN1 inhibits Wnt Wnt/ β-catenin Transcription->Wnt PI3K_AKT PI3K/AKT Transcription->PI3K_AKT p53_suppression p53 Suppression Transcription->p53_suppression FOXO3a_FOXM1 FOXO3a/FOXM1 Transcription->FOXO3a_FOXM1 Cell_Proliferation Cell Proliferation & Survival Wnt->Cell_Proliferation PI3K_AKT->Cell_Proliferation p53_suppression->Cell_Proliferation FOXO3a_FOXM1->Cell_Proliferation Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (Vehicle, this compound) Randomization->Treatment_Admin Tumor_Measurement Tumor Volume & Body Weight Measurement (2-3x/week) Treatment_Admin->Tumor_Measurement Endpoint Study Endpoint (e.g., Tumor Volume >1500 mm³ or Predefined Time) Tumor_Measurement->Endpoint Tissue_Collection Tumor & Organ Collection Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) Tissue_Collection->PD_Analysis Data_Analysis Data Analysis & Reporting PD_Analysis->Data_Analysis

References

Application Notes and Protocols for MS8535 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

MS8535 is a potent and selective small molecule inhibitor of Spindlin 1 (SPIN1), a methyl-lysine reader protein implicated in various cellular processes and diseases, including cancer.[1][2][3] As a chemical tool, this compound allows for the investigation of the biological functions of SPIN1 in in vivo models. These application notes provide a summary of the available data on the dosage and administration of this compound in mice, along with detailed protocols for its use in experimental settings.

Mechanism of Action

This compound selectively targets SPIN1, a chromatin reader that recognizes and binds to specific histone methylation marks, notably H3K4me3. By inhibiting SPIN1, this compound disrupts the interaction between SPIN1 and histone H3, thereby modulating the transcription of SPIN1 target genes.[4] SPIN1 is known to be involved in several signaling pathways crucial for cell proliferation, survival, and differentiation.

SPIN1 Signaling Pathways

SPIN1 has been shown to regulate multiple oncogenic signaling pathways. The diagram below illustrates the central role of SPIN1 in activating these pathways, which can be inhibited by this compound.

SPIN1_Signaling_Pathways SPIN1-Mediated Signaling Pathways cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Pathways Histone H3 Histone H3 SPIN1 SPIN1 Histone H3->SPIN1 binds to H3K4me3 Wnt_beta_catenin Wnt/β-catenin Pathway SPIN1->Wnt_beta_catenin activates PI3K_Akt PI3K/Akt Pathway SPIN1->PI3K_Akt activates GDNF_RET GDNF-RET-MAZ Pathway SPIN1->GDNF_RET activates uL18_MDM2_p53 uL18-MDM2-p53 Pathway SPIN1->uL18_MDM2_p53 regulates This compound This compound This compound->SPIN1 inhibits

SPIN1 Signaling Pathways

Data Presentation

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineReference
IC₅₀ 0.202 ± 0.011 µMBiochemical Assay[4]
K_d 30 ± 2 nMIsothermal Titration Calorimetry[4]
EC₅₀ 1.1 ± 0.3 µMU2OS cells[4]
Table 2: In Vivo Data for this compound in Mice
ParameterValueMouse StrainAdministration RouteReference
Tolerability Well-tolerated at 5 mg/kgC57BL/6Intraperitoneal (i.p.)[4]
Pharmacokinetics >100 nM plasma concentration for the first 2 hoursC57BL/65 mg/kg i.p.[4]

Note: Efficacy data for this compound in mouse models of disease are not yet publicly available. The recommended dosage is based on tolerability and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Vehicle Preparation:

    • A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[5] A suggested formulation is:

      • 5% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 50% Saline or PBS

  • Final Dosing Solution Preparation (for a 5 mg/kg dose):

    • This protocol is for a final injection volume of 100 µL per 20 g mouse.

    • Calculate the required concentration of the dosing solution. For a 5 mg/kg dose in a 20 g mouse, the amount of this compound needed is 0.1 mg. To deliver this in 100 µL, the concentration must be 1 mg/mL.

    • To prepare 1 mL of the 1 mg/mL dosing solution:

      • Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and vortex.

      • Add 50 µL of Tween 80 and vortex.

      • Add 450 µL of sterile saline or PBS and vortex thoroughly to create a clear solution or a stable emulsion.

    • Prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Materials:

  • Prepared this compound dosing solution

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions post-injection.

Protocol 3: Pharmacokinetic Study of this compound in Mice

This protocol outlines a general procedure for a pharmacokinetic study based on the published data for this compound.

Experimental Workflow:

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize Mice Acclimatize Mice Randomize Groups Randomize Groups Acclimatize Mice->Randomize Groups Prepare Dosing Solution Prepare Dosing Solution Randomize Groups->Prepare Dosing Solution Administer 5 mg/kg i.p. Administer 5 mg/kg i.p. Prepare Dosing Solution->Administer 5 mg/kg i.p. Collect Blood at Time Points Collect Blood at Time Points Administer 5 mg/kg i.p.->Collect Blood at Time Points Process to Plasma Process to Plasma Collect Blood at Time Points->Process to Plasma LC-MS/MS Analysis LC-MS/MS Analysis Process to Plasma->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters

Pharmacokinetic Study Workflow

Procedure:

  • Animals:

    • Use C57BL/6 mice, or other appropriate strain, of a specific age and weight range.

    • Acclimatize the animals for at least one week before the experiment.

    • House animals in accordance with institutional guidelines.

  • Dosing:

    • Prepare the this compound dosing solution as described in Protocol 1.

    • Administer a single 5 mg/kg dose via intraperitoneal injection as described in Protocol 2.

  • Blood Collection:

    • Collect blood samples at predetermined time points. Based on the published data, suggested time points could include: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

    • Use appropriate blood collection techniques (e.g., retro-orbital, submandibular, or tail vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is a valuable tool for studying the in vivo roles of SPIN1. The provided dosage of 5 mg/kg administered intraperitoneally is well-tolerated in C57BL/6 mice and results in plasma concentrations sufficient to engage the target based on in vitro potency.[4] Researchers should note the absence of published efficacy data and may need to perform dose-response studies in their specific disease models to determine the optimal therapeutic dosage. The protocols provided herein offer a starting point for in vivo studies with this compound.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays Following MS8535 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MS8535, a selective SPIN1 inhibitor, in conjunction with chromatin immunoprecipitation (ChIP) assays. This combination allows for the investigation of how inhibition of SPIN1 by this compound affects the association of proteins with specific DNA regions, offering valuable insights into gene regulation and chromatin biology.

Introduction to this compound

This compound is a potent and selective inhibitor of Spindlin1 (SPIN1), a protein that acts as a "reader" of histone modifications, particularly recognizing trimethylated lysine 4 and arginine 8 on histone H3 (H3K4me3 and H3R8me). By binding to these marks, SPIN1 plays a crucial role in regulating gene transcription and chromatin dynamics. Inhibition of SPIN1 with this compound provides a powerful tool to probe the functional role of this protein in various biological processes. This compound has an IC50 of 0.2 μM for SPIN1 and has been shown to block the interaction between SPIN1 and histone H3 in cellular assays with an EC50 of 1.1 ± 0.3 μM.[1]

Principle of Application in ChIP Assays

Treating cells with this compound leads to the inhibition of SPIN1 function. This can result in changes in the chromatin landscape and the binding of various proteins to DNA. By performing a ChIP assay after this compound treatment, researchers can identify genomic regions where the binding of specific proteins is altered. This approach is particularly useful for understanding the downstream effects of SPIN1 inhibition on transcription factor binding, histone modifications, and the recruitment of other chromatin-associated proteins. Chromatin immunoprecipitation is a powerful technique used to investigate the interaction between proteins and DNA within the cell.[2] It allows for the selective enrichment of a specific protein and its associated DNA, which can then be identified and quantified.[3]

Hypothetical Signaling Pathway of SPIN1 Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits SPIN1, leading to downstream effects on gene transcription.

SPIN1_Pathway cluster_nucleus Nucleus This compound This compound SPIN1 SPIN1 This compound->SPIN1 Inhibits TF Transcription Factor Complex SPIN1->TF Recruits Histone Histone H3 (H3K4me3/H3R8me) Histone->SPIN1 Binds to Chromatin Chromatin Gene Target Gene Transcription TF->Gene Activates

A diagram of the hypothetical signaling pathway of this compound.

Experimental Workflow for ChIP Assay Following this compound Treatment

The diagram below outlines the key steps in performing a ChIP assay after treating cells with this compound.

ChIP_Workflow CellCulture 1. Cell Culture and This compound Treatment Crosslinking 2. Cross-linking with Formaldehyde CellCulture->Crosslinking Lysis 3. Cell Lysis Crosslinking->Lysis Sonication 4. Chromatin Shearing (Sonication) Lysis->Sonication IP 5. Immunoprecipitation with Specific Antibody Sonication->IP Wash 6. Wash and Elute Complexes IP->Wash Reverse 7. Reverse Cross-links Wash->Reverse Purify 8. DNA Purification Reverse->Purify Analysis 9. Downstream Analysis (qPCR, NGS) Purify->Analysis

An overview of the ChIP experimental workflow.

Detailed Protocols

I. Cell Culture and this compound Treatment

  • Culture cells of interest to approximately 80-90% confluency. The number of cells required can vary, but a starting point of 1 x 10^7 cells per immunoprecipitation is recommended.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition. A starting concentration of 1-10 µM is suggested based on its cellular EC50.[1]

II. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

A. Cross-linking

  • To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).[4]

  • Incubate at room temperature for 10 minutes with gentle shaking.[4][5]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 1.41 mL of 1 M glycine to 10 mL of medium).[4]

  • Incubate for 5 minutes at room temperature.[4]

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a conical tube and centrifuge at 2,000 x g for 5 minutes at 4°C.[4] Discard the supernatant. The cell pellet can be stored at -80°C at this point.

B. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).[4]

  • Incubate on ice for 10 minutes.[4]

  • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[6] Sonication conditions must be optimized for each cell type and sonicator.[4]

  • Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the sheared chromatin to a new tube.

C. Immunoprecipitation

  • Determine the chromatin concentration. Dilute the chromatin with a dilution buffer.

  • Set aside a small aliquot of the chromatin as an "input" control.

  • Add the primary antibody specific to the protein of interest to the remaining chromatin. The optimal antibody concentration should be determined empirically, but a starting point is 0.5-2.0 µg of antibody per 10 µg of chromatin.[3]

  • As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody.[3]

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads or agarose beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[3]

  • Collect the beads using a magnetic rack or by centrifugation.

D. Washing and Elution

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Perform a final wash with TE buffer.[6]

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[6]

E. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.

  • Incubate at 65°C for at least 4-5 hours or overnight to reverse the cross-links.[6]

  • Add RNase A and incubate at 37°C for 1 hour.[6]

  • Add Proteinase K and incubate at 45°C for 1-2 hours.[6]

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

III. Downstream Analysis

The purified DNA can be analyzed by several methods:

  • Quantitative PCR (qPCR): To determine the enrichment of specific DNA sequences.

  • Next-Generation Sequencing (ChIP-seq): For genome-wide analysis of protein binding sites.[7]

Data Presentation

The following tables provide examples of how quantitative data from a ChIP-qPCR experiment investigating the effect of this compound on the binding of a hypothetical transcription factor (TF-X) to the promoter of a target gene (Gene-A) could be presented.

Table 1: Reagents and Conditions

ParameterDescription
Cell LineU2OS
This compound Concentration5 µM
Treatment Duration24 hours
AntibodyAnti-TF-X (1 µg/IP)
Negative ControlNormal Rabbit IgG (1 µg/IP)
qPCR TargetPromoter of Gene-A
qPCR Negative ControlGene-desert region

Table 2: Illustrative ChIP-qPCR Results

TreatmentAntibodyTarget Locus% Input Enrichment (Mean ± SD)Fold Enrichment vs. IgG
Vehicle (DMSO)Anti-TF-XGene-A Promoter1.5 ± 0.215
Vehicle (DMSO)Rabbit IgGGene-A Promoter0.1 ± 0.051
This compound (5 µM)Anti-TF-XGene-A Promoter0.5 ± 0.15
This compound (5 µM)Rabbit IgGGene-A Promoter0.1 ± 0.041
Vehicle (DMSO)Anti-TF-XNegative Control Region0.12 ± 0.061.2
This compound (5 µM)Anti-TF-XNegative Control Region0.11 ± 0.051.1

Data are for illustrative purposes only.

Conclusion

The combination of this compound treatment and ChIP assays offers a robust platform for dissecting the role of SPIN1 in gene regulation. These application notes provide a framework for designing and executing such experiments, which can contribute significantly to our understanding of chromatin biology and aid in the development of novel therapeutic strategies. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Note: Western Blot Protocol for Monitoring SPIN1 Inhibition by MS8535

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spindlin1 (SPIN1) is a methyl-lysine reader protein that has been implicated in the transcriptional regulation of genes involved in critical cellular processes. Its role as a transcriptional coactivator is mediated through its interaction with histone marks, such as trimethylated histone H3 lysine 4 (H3K4me3). Dysregulation of SPIN1 has been linked to various diseases, including cancer, making it an attractive therapeutic target. MS8535 is a potent and selective small molecule inhibitor of SPIN1. This document provides a detailed protocol for utilizing Western blotting to monitor the inhibition of SPIN1 activity by this compound in a cellular context. The protocol outlines methods to assess the impact of this compound on downstream signaling pathways, including the RET and Wnt pathways, as well as its effect on histone H3 methylation.

Data Presentation

The following table presents representative quantitative data from a Western blot experiment designed to measure the dose-dependent effects of this compound on downstream targets of SPIN1. The data is normalized to a loading control (e.g., β-actin or total H3) and expressed as a fold change relative to the vehicle-treated control.

TreatmentConcentration (µM)p-RET / Total RET (Fold Change)GDNF / β-actin (Fold Change)Active β-catenin / Total β-catenin (Fold Change)H3K4me3 / Total H3 (Fold Change)
Vehicle (DMSO)01.001.001.001.00
This compound0.10.850.900.920.95
This compound0.50.620.710.750.88
This compound1.00.410.520.580.82
This compound5.00.250.330.390.76
MS8535N (Negative Control)5.00.980.950.970.99

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound on SPIN1 function.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., liposarcoma cells for RET signaling analysis or colon cancer cells for Wnt signaling analysis) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment:

    • Prepare a stock solution of this compound and the negative control MS8535N in DMSO.

    • The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1.0, and 5.0 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

    • Include a well treated with the negative control compound, MS8535N, at the highest concentration used for this compound.

    • Incubate the cells for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

Protein Extraction

A. Whole-Cell Lysate Preparation:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

B. Histone Extraction:

  • Follow steps 1 and 2 from the whole-cell lysate preparation.

  • After scraping, transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 6,500 x g for 5 minutes at 4°C to pellet the cells.

  • Remove the supernatant and resuspend the pellet in a hypotonic lysis buffer.

  • Centrifuge to pellet the nuclei and discard the supernatant.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing histones to a new tube.

Protein Quantification
  • Determine the protein concentration of both the whole-cell lysates and histone extracts using a BCA protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg for whole-cell lysates, 5-10 µg for histone extracts) onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:

    • Rabbit anti-SPIN1 (1:1000)

    • Rabbit anti-phospho-RET (Tyr1062) (1:1000)

    • Rabbit anti-RET (1:1000)

    • Goat anti-GDNF (1:500)

    • Rabbit anti-Active-β-Catenin (1:1000)

    • Mouse anti-β-Catenin (1:1000)

    • Rabbit anti-H3K4me3 (1:1000)

    • Rabbit anti-Histone H3 (1:2000)

    • Mouse anti-β-actin (1:5000)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit, anti-mouse, or anti-goat) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control.

Visualization of Workflow and Signaling Pathways

G cluster_workflow Western Blot Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Harvest Cells Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Measure Concentration SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Load Equal Amounts Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer To Membrane Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Blocking & Antibody Incubation Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis ECL Detection

Experimental workflow for Western blot analysis.

G cluster_pathway SPIN1-Mediated Signaling and Inhibition by this compound This compound This compound SPIN1 SPIN1 This compound->SPIN1 Inhibits GDNF_Gene GDNF Gene SPIN1->GDNF_Gene Co-activates TCF_LEF TCF/LEF SPIN1->TCF_LEF Co-activates H3K4me3 H3K4me3 H3K4me3->SPIN1 Binds to GDNF GDNF GDNF_Gene->GDNF RET_Receptor RET Receptor GDNF->RET_Receptor Activates p_RET p-RET RET_Receptor->p_RET Proliferation_Survival Cell Proliferation & Survival p_RET->Proliferation_Survival Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP6 Wnt_Ligand->Frizzled_LRP Destruction_Complex Destruction Complex (APC/Axin/GSK3β) Frizzled_LRP->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Target_Genes->Proliferation_Survival

SPIN1 signaling pathways and this compound inhibition.

Discussion

The provided protocol offers a robust framework for assessing the efficacy of this compound in inhibiting SPIN1 function. By monitoring the phosphorylation status of RET, the expression levels of GDNF, and the abundance of active β-catenin, researchers can quantify the impact of SPIN1 inhibition on these key oncogenic pathways.[1][2] Furthermore, analyzing the levels of H3K4me3 provides insight into the epigenetic consequences of targeting this histone reader protein. The expected outcome is a dose-dependent decrease in the downstream effectors of the RET and Wnt pathways, confirming the on-target activity of this compound. This Western blot protocol is a valuable tool for the preclinical evaluation of SPIN1 inhibitors and for elucidating the molecular mechanisms underlying their therapeutic effects.

References

Application Notes and Protocols for MS8535 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify novel therapeutic candidates. This document provides detailed application notes and protocols for the utilization of MS8535, a potent and selective modulator of the mTOR signaling pathway, in HTS assays. The methodologies outlined herein are designed to facilitate the identification and characterization of compounds targeting this critical cellular pathway, which is implicated in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The provided protocols are optimized for robustness and reproducibility in a high-throughput format.

Introduction to this compound and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes.[2] The mTOR signaling pathway is composed of two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique upstream regulators and downstream effectors. Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, making it a prime target for therapeutic intervention.[1][3][4]

This compound is a novel small molecule inhibitor specifically designed to target the mTOR pathway. Its precise mechanism of action and selectivity profile make it a valuable tool for dissecting the intricacies of mTOR signaling and for identifying new therapeutic agents that modulate this pathway.

Key Applications in High-Throughput Screening

The unique properties of this compound make it suitable for a variety of HTS applications, including:

  • Primary screening: To identify novel inhibitors or activators of the mTOR pathway from large compound libraries.

  • Secondary screening and hit validation: To confirm the activity of primary hits and determine their potency and selectivity.

  • Mechanism of action studies: To elucidate the specific molecular targets of active compounds within the mTOR signaling cascade.

  • Structure-activity relationship (SAR) studies: To guide the chemical optimization of lead compounds.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound in various HTS assay formats. These values are representative and may vary depending on specific experimental conditions.

ParameterAssay TypeCell LineValue
IC50 TR-FRETHEK29315 nM
EC50 Reporter Gene AssayHeLa50 nM
Z'-factor AlphaLISAJurkat> 0.7
Signal-to-Background LuminescenceA549> 10

Signaling Pathway Diagram

The diagram below illustrates the central role of mTOR in cellular signaling and indicates the point of intervention for this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Cellular Energy Cellular Energy Cellular Energy->mTORC1 PI3K/AKT->mTORC1 mTORC2 mTORC2 PI3K/AKT->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy mTORC2->Cell Growth Metabolism Metabolism This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

TR-FRET Assay for mTORC1 Activity

Principle: This homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific mTORC1 substrate. Inhibition of mTORC1 by compounds like this compound results in a decreased TR-FRET signal.

Workflow Diagram:

TR_FRET_Workflow Start Start Dispense_Compound Dispense Compound/ This compound (Control) Start->Dispense_Compound Add_Cells Add Cell Lysate containing mTORC1 Dispense_Compound->Add_Cells Add_Substrate Add Substrate & ATP Add_Cells->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Add_Detection Add TR-FRET Detection Reagents Incubate->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate End End Read_Plate->End

Caption: Workflow for the mTORC1 TR-FRET high-throughput screening assay.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (this compound), and negative control (DMSO) into a 384-well low-volume assay plate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • mTORC1 Enzyme Mix: Prepare a solution of recombinant mTORC1 in Assay Buffer.

    • Substrate/ATP Mix: Prepare a solution of the biotinylated substrate and ATP in Assay Buffer.

    • Detection Mix: Prepare a solution of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer.

  • Assay Procedure:

    • Add 5 µL of the mTORC1 Enzyme Mix to each well.

    • Add 5 µL of the Substrate/ATP Mix to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 10 µL of the Detection Mix to stop the reaction and initiate signal development.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and normalize the data to the positive and negative controls to determine percent inhibition. Fit the data to a four-parameter logistic equation to determine IC₅₀ values.

Cell-Based Reporter Gene Assay

Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter responsive to mTOR signaling. Activation of the pathway leads to reporter gene expression, which can be quantified by a luminescent or fluorescent readout.

Workflow Diagram:

Reporter_Assay_Workflow Start Start Seed_Cells Seed Reporter Cell Line Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound/ This compound Incubate_24h->Add_Compound Incubate_16h Incubate 16h Add_Compound->Incubate_16h Add_Lysis Add Lysis Buffer Incubate_16h->Add_Lysis Add_Substrate Add Luciferase Substrate Add_Lysis->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the cell-based mTOR reporter gene assay.

Protocol:

  • Cell Seeding: Seed the mTOR reporter cell line into 384-well white, clear-bottom assay plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add 10 µL of test compounds or controls (this compound, DMSO) at the desired concentrations.

  • Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO₂.

  • Lysis and Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the controls and calculate the percent inhibition or activation. Determine EC₅₀ or IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

This compound serves as a critical tool for the investigation of the mTOR signaling pathway in a high-throughput screening context. The protocols and data presented in these application notes provide a robust framework for the identification and characterization of novel modulators of this important therapeutic target. The use of well-validated assays and a thorough understanding of the underlying biology are paramount to the success of any HTS campaign.

References

Application Notes and Protocols for RNA-Seq Analysis Following Treatment with the Hypothetical MEK Inhibitor MS8535

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS8535 is a next-generation, selective inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. RNA sequencing (RNA-seq) is a powerful tool for elucidating the global transcriptomic changes induced by targeted therapies such as this compound.[1] These application notes provide a comprehensive overview and detailed protocols for conducting RNA-seq analysis to understand the molecular effects of this compound treatment on cancer cells. By analyzing the differential gene expression profiles, researchers can identify downstream targets, uncover mechanisms of action and resistance, and discover potential biomarkers.

Rationale for RNA-Seq Analysis

The MEK/ERK pathway regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and survival. Inhibition of this pathway by this compound is expected to cause significant alterations in the gene expression landscape of sensitive cells. RNA-seq offers several advantages for studying these changes:

  • Comprehensive Transcriptome Profiling: RNA-seq provides a global view of gene expression, enabling the identification of both known and novel transcripts affected by this compound treatment.[1]

  • High Sensitivity and Dynamic Range: It allows for the detection of subtle changes in gene expression and the quantification of transcripts over a wide range of abundance.

  • Pathway and Functional Analysis: Differentially expressed genes can be mapped to specific signaling pathways and biological processes, providing insights into the broader cellular response to this compound.

  • Biomarker Discovery: RNA-seq data can be mined to identify potential predictive biomarkers of response or resistance to this compound.

Key Applications

  • Mechanism of Action Studies: Elucidate the downstream molecular consequences of MEK inhibition by this compound.

  • Pharmacodynamic Biomarker Identification: Identify genes whose expression changes consistently upon this compound treatment, which can serve as biomarkers of drug activity.

  • Resistance Mechanism Discovery: Compare the transcriptomic profiles of sensitive and resistant cell lines to identify pathways that contribute to drug resistance.

  • Combination Therapy Rationale: Identify compensatory signaling pathways that are activated upon this compound treatment, providing a rationale for combination therapies.

Expected Outcomes and Data Presentation

Upon completion of the RNA-seq experiment and data analysis, a list of differentially expressed genes (DEGs) between this compound-treated and control samples will be generated. This data is typically presented in a tabular format, as shown below.

Table 1: Representative Differentially Expressed Genes Following this compound Treatment
Gene Symbollog2(Fold Change)p-valueAdjusted p-value (FDR)
DUSP63.11.2e-82.5e-7
SPRY42.54.5e-76.8e-6
FOS-2.88.9e-91.5e-7
CCND1-2.13.2e-64.1e-5
ETV4-2.61.5e-72.2e-6
  • Gene Symbol: The official symbol for the gene.

  • log2(Fold Change): The logarithm (base 2) of the ratio of gene expression in the treated group versus the control group. A positive value indicates upregulation, while a negative value indicates downregulation.

  • p-value: The statistical significance of the expression change.

  • Adjusted p-value (FDR): The p-value corrected for multiple testing (e.g., using the Benjamini-Hochberg method) to control the false discovery rate.

Signaling Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by the hypothetical compound this compound.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., FOS, JUN) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->MEK Experimental_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis CellCulture Cell Culture & This compound Treatment RNA_Extraction RNA Extraction CellCulture->RNA_Extraction QC1 RNA QC (RIN > 8) RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep QC2 Library QC Library_Prep->QC2 Sequencing Sequencing (e.g., Illumina) QC2->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis Bioinformatics_Workflow FASTQ Raw Reads (FASTQ) QC_Raw Quality Control (FastQC) FASTQ->QC_Raw Trimming Adapter/Quality Trimming QC_Raw->Trimming Alignment Alignment to Genome (STAR) Trimming->Alignment Quantification Gene Count Quantification (featureCounts) Alignment->Quantification CountMatrix Count Matrix Quantification->CountMatrix DGE Differential Gene Expression (DESeq2) CountMatrix->DGE DEG_List Differentially Expressed Genes (DEGs) DGE->DEG_List PathwayAnalysis Pathway & GO Enrichment Analysis DEG_List->PathwayAnalysis Visualization Data Visualization (Volcano Plots, Heatmaps) DEG_List->Visualization Results Biological Interpretation PathwayAnalysis->Results Visualization->Results

References

Comparative Analysis of SPIN1 Inhibition: Lentiviral shRNA Knockdown versus MS8535 Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spindlin1 (SPIN1) is a crucial epigenetic reader protein that recognizes and binds to methylated histone tails, thereby playing a significant role in transcriptional regulation. Its overexpression has been implicated in the progression of various cancers, making it a promising therapeutic target. Two primary methods for inhibiting SPIN1 function in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors. This document provides a detailed comparison of these two approaches, focusing on lentiviral shRNA-mediated knockdown of SPIN1 and the specific small molecule inhibitor, MS8535.

These application notes offer a comprehensive overview of the experimental protocols and expected outcomes for both methods, enabling researchers to select the most appropriate strategy for their specific research goals. The provided data and protocols are intended to guide the design and execution of experiments aimed at understanding the functional consequences of SPIN1 inhibition.

Data Presentation: A Comparative Overview

Table 1: Comparative Effects on Cell Viability (Hypothetical Data)

TreatmentCell LineAssayEndpointResult (vs. Control)
Lentiviral SPIN1 shRNACancer Cell Line XMTT AssayIC5050% reduction in viability at MOI of Y
This compoundCancer Cell Line XMTT AssayIC5050% reduction in viability at Z µM
Lentiviral Scramble shRNACancer Cell Line XMTT Assay-No significant change
Vehicle Control (DMSO)Cancer Cell Line XMTT Assay-No significant change

Table 2: Comparative Effects on Apoptosis (Hypothetical Data)

TreatmentCell LineAssayEndpointResult (vs. Control)
Lentiviral SPIN1 shRNACancer Cell Line XAnnexin V/PI Staining% Apoptotic CellsIncreased percentage of apoptotic cells
This compoundCancer Cell Line XAnnexin V/PI Staining% Apoptotic CellsIncreased percentage of apoptotic cells
Lentiviral Scramble shRNACancer Cell Line XAnnexin V/PI Staining-No significant change
Vehicle Control (DMSO)Cancer Cell Line XAnnexin V/PI Staining-No significant change

Table 3: Comparative Effects on Gene Expression of SPIN1 Target Genes

GeneLentiviral SPIN1 shRNA (Fold Change)Small Molecule Inhibitor (EML631) (Fold Change)
IL1BDownregulatedDownregulated
BST2DownregulatedDownregulated
C1QTNF1DownregulatedDownregulated
ALDH1A3DownregulatedDownregulated
IFI44LDownregulatedDownregulated
rDNADownregulatedDownregulated

Note: This data is from a study using the SPIN1 inhibitor EML631, an analog of this compound, in T778 liposarcoma cells.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of SPIN1

This protocol outlines the steps for transducing a target cancer cell line with lentiviral particles carrying an shRNA sequence against SPIN1 to achieve stable knockdown of the protein.

Materials:

  • Target cancer cell line

  • Lentiviral particles containing SPIN1 shRNA (and a non-targeting scramble shRNA control)

  • Complete culture medium

  • Polybrene

  • Puromycin (or other selection antibiotic corresponding to the lentiviral vector)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Reagents for Western Blotting (lysis buffer, primary antibody against SPIN1, secondary antibody, etc.)

Procedure:

  • Cell Seeding:

    • Day 1: Seed 1 x 10^5 target cells per well in a 6-well plate with 2 mL of complete culture medium.

    • Incubate overnight to allow for cell adherence.

  • Lentiviral Transduction:

    • Day 2: Thaw the lentiviral particles on ice.

    • Prepare transduction medium by adding Polybrene to the complete culture medium to a final concentration of 8 µg/mL.

    • Remove the old medium from the cells and replace it with 1 mL of the transduction medium.

    • Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized for each cell line) to the respective wells. Gently swirl the plate to mix.

    • Incubate for 24 hours.

  • Selection of Transduced Cells:

    • Day 3: Remove the transduction medium and replace it with 2 mL of fresh complete culture medium.

    • Day 4: Begin selection by adding the appropriate concentration of puromycin (to be determined by a kill curve for the specific cell line) to the medium.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.

  • Verification of Knockdown:

    • Once a stable population of transduced cells is established, expand the cells.

    • Perform Western blotting to confirm the knockdown of SPIN1 protein expression compared to the scramble shRNA control.

Protocol 2: this compound Small Molecule Inhibitor Treatment

This protocol describes the treatment of a target cancer cell line with the SPIN1 inhibitor this compound.

Materials:

  • Target cancer cell line

  • This compound (and a vehicle control, e.g., DMSO)

  • Complete culture medium

  • 96-well plates (for viability assays) or 6-well plates (for other assays)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells at the desired density in either 96-well or 6-well plates, depending on the downstream assay.

    • Allow cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing cell viability after treatment with either SPIN1 shRNA or this compound.[1]

Materials:

  • Cells treated as per Protocol 1 or 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control-treated cells.

Protocol 4: Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis after treatment with either SPIN1 shRNA or this compound using flow cytometry.

Materials:

  • Cells treated as per Protocol 1 or 2

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualization of Pathways and Workflows

SPIN1 Signaling Pathways

The following diagram illustrates the central role of SPIN1 in various signaling pathways implicated in cancer. Inhibition of SPIN1, either by shRNA or this compound, is expected to disrupt these pathways, leading to decreased cell proliferation and increased apoptosis.

SPIN1_Signaling_Pathways cluster_inhibition Inhibition Methods cluster_spin1 Epigenetic Regulation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes shRNA Lentiviral shRNA SPIN1 SPIN1 shRNA->SPIN1 Knockdown This compound This compound This compound->SPIN1 Inhibition Wnt Wnt/β-catenin Pathway SPIN1->Wnt PI3K PI3K/Akt Pathway SPIN1->PI3K p53 p53 Pathway SPIN1->p53 RET RET Signaling SPIN1->RET Proliferation Cell Proliferation Wnt->Proliferation PI3K->Proliferation Apoptosis Apoptosis p53->Apoptosis RET->Proliferation

Caption: SPIN1 signaling pathways affected by shRNA and this compound.

Experimental Workflow: Comparative Analysis

This diagram outlines the general workflow for a comparative study of SPIN1 knockdown versus this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis Cell_Culture Target Cell Culture Lenti_shRNA Lentiviral SPIN1 shRNA Transduction Cell_Culture->Lenti_shRNA Inhibitor This compound Treatment Cell_Culture->Inhibitor Viability Cell Viability Assay (e.g., MTT) Lenti_shRNA->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Lenti_shRNA->Apoptosis_Assay Western Western Blot (SPIN1 expression) Lenti_shRNA->Western qPCR RT-qPCR (Target Gene Expression) Lenti_shRNA->qPCR Inhibitor->Viability Inhibitor->Apoptosis_Assay Inhibitor->Western Inhibitor->qPCR Data Comparative Data Analysis Viability->Data Apoptosis_Assay->Data Western->Data qPCR->Data

Caption: Workflow for comparing SPIN1 shRNA and this compound effects.

Logical Relationship: Mechanism of Action

This diagram illustrates the distinct yet functionally convergent mechanisms of SPIN1 inhibition by shRNA and this compound.

Mechanism_of_Action cluster_methods Inhibition Approaches cluster_mechanism Molecular Mechanism cluster_target Target Molecule cluster_outcome Functional Outcome shRNA Lentiviral shRNA SPIN1_mRNA SPIN1 mRNA shRNA->SPIN1_mRNA Targets This compound This compound SPIN1_protein SPIN1 Protein This compound->SPIN1_protein Binds to mRNA_degradation SPIN1 mRNA Degradation Reduced_SPIN1 Reduced SPIN1 Protein Levels mRNA_degradation->Reduced_SPIN1 Results in Protein_inhibition Inhibition of SPIN1 Protein Function Inhibited_Function Inhibited SPIN1 Function Protein_inhibition->Inhibited_Function Results in SPIN1_mRNA->mRNA_degradation Leads to SPIN1_protein->Protein_inhibition Leads to Downstream_Effects Disruption of Downstream Signaling Reduced_SPIN1->Downstream_Effects Inhibited_Function->Downstream_Effects

References

Application Notes: Fingolimod (FTY720) in Multiple Sclerosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] The most widely utilized animal model for studying the pathophysiology of MS and for preclinical evaluation of novel therapeutics is Experimental Autoimmune Encephalomyelitis (EAE).[2][3] Fingolimod (FTY720), marketed as Gilenya®, is a first-in-class, orally bioavailable sphingosine-1-phosphate (S1P) receptor modulator.[2][4] It is an FDA-approved treatment for relapsing-remitting forms of MS and serves as a critical tool and positive control in EAE-based research.[5][6][7]

Mechanism of Action

Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, fingolimod-phosphate.[2][4][8] This active form is a structural analog of the endogenous lipid mediator, sphingosine 1-phosphate (S1P), and acts as a potent modulator at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][8]

The primary therapeutic mechanism of Fingolimod involves its action as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3][4][9] Fingolimod-phosphate binds with high affinity to S1P1, leading to its internalization and degradation.[4][9] This renders lymphocytes unresponsive to the natural S1P gradient that is essential for their egress from secondary lymphoid organs.[2][4][5] Consequently, Fingolimod causes a reversible sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes.[4][5] This sequestration significantly reduces the number of circulating autoaggressive lymphocytes, including pathogenic T helper 17 (Th17) cells, thereby limiting their infiltration into the CNS to cause inflammation and demyelination.[4][5]

Furthermore, due to its lipophilic nature, Fingolimod can cross the blood-brain barrier.[2][4][9] Within the CNS, it can directly modulate S1P receptors expressed on neural cells.[2][3] Studies suggest that Fingolimod's interaction with S1P1 on astrocytes can reduce astrogliosis, a hallmark of neurodegeneration in MS.[4][9][10] It may also exert protective or regenerative effects on oligodendrocytes via S1P1 and S1P5 modulation.[4][9]

Data Presentation

Table 1: Fingolimod (FTY720) Compound Profile
PropertyDescription
Compound Name Fingolimod (FTY720)
Target(s) Sphingosine-1-Phosphate Receptors (S1PR1, S1PR3, S1PR4, S1PR5).[2][8]
Primary Mechanism Functional antagonist of S1P1 receptor, leading to lymphocyte sequestration in lymph nodes.[2][4][9]
Formulation Oral (approved for human use); typically administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water for preclinical models.[8][11][12]
Key Application in MS Reduction of relapse rate and disability progression in relapsing-remitting MS; positive control in EAE models.[3][5][11]
Table 2: Summary of In Vivo Efficacy of Fingolimod (FTY720) in EAE Models
EAE Model (Mouse Strain)Dose & RouteTreatment RegimenKey Findings
MOG35-55 (C57BL/6)0.3 mg/kg, Oral (in drinking water)Prophylactic: From day 7 post-immunization (d.p.i.) for 14 days.Significantly reduced clinical symptoms and ameliorated spinal cord inflammation and demyelination.[11]
MOG35-55 (C57BL/6)0.3 mg/kg, Oral (in drinking water)Therapeutic: From day 21 d.p.i. for 14 days.Significantly reduced the clinical score compared to untreated EAE mice, with a 60.3% reduction in the total clinical score by day 35.[11]
MOG35-55 (C57BL/6)0.3 mg/kg/day, Oral gavageProphylactic: From day 2 d.p.i.9 out of 10 mice did not develop any clinical symptoms. The average clinical score on Day 21 was 0.25, compared to 2.7 in the vehicle group.[13]
MOG35-55 (C57BL/6)3 and 10 mg/kg, OralProphylactic: Daily administration.Suppressed disease onset and prevented axon and myelin damage.[14]
MOG35-55 (C57BL/6)1 mg/kg, i.p. injectionTherapeutic: Daily from D15 to D34 post-EAE induction.Significantly reversed mechanical and cold hypersensitivity associated with neuropathic pain in the EAE model.[8]
Table 3: Cellular and Pathological Effects of Fingolimod (FTY720) in the EAE Model
Pathological FeatureEffect of Fingolimod (FTY720) Treatment
CNS Inflammation Significantly reduces the infiltration of immune cells (lymphocytes) into the spinal cord.[1]
Demyelination Ameliorates demyelination in the spinal cord of EAE mice in both prophylactic and therapeutic settings.[1][10][11]
Astrogliosis Reduces the activation of astrocytes (GFAP immunoreactivity) in the spinal cord.[8][10] Efficacy in EAE requires S1P1 modulation on astrocytes.[10]
Microglial Activation Decreases the activation of microglia (Iba1 immunoreactivity) in the spinal cord of EAE mice.[8]
Axonal Loss Prophylactic treatment prevents axonal damage.[10][14]

Experimental Protocols

Protocol 1: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE, a widely used model for chronic MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 8-10 weeks old

Procedure:

  • Immunization Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with an equal volume of CFA. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split over two sites on the flank.

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer Pertussis toxin (typically 100-200 ng per mouse) via intraperitoneal (i.p.) injection. This is crucial for breaking the blood-brain barrier tolerance.

  • Monitoring: Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization. Record body weight and clinical scores.

Protocol 2: Administration of Fingolimod (FTY720) in EAE Mice

Materials:

  • Fingolimod (FTY720) hydrochloride

  • Vehicle (e.g., sterile water, PBS, or saline)

Preparation:

  • Dissolve Fingolimod in the chosen vehicle to the desired stock concentration. For oral gavage, a final volume of 100-200 µL is typical. For administration in drinking water, calculate the required amount based on average daily water consumption to achieve the target dose (e.g., 0.3 mg/kg).[11]

Administration Regimens:

  • Prophylactic Treatment: Begin administration before the expected onset of clinical signs. A typical start time is between Day 2 and Day 7 post-immunization.[11][13] Continue daily administration for the duration of the study (e.g., 14-28 days).

  • Therapeutic Treatment: Begin administration after the onset of definite clinical signs (e.g., when mice reach a clinical score of 1.0 or 2.0).[11] This regimen tests the ability of the compound to reverse or halt existing disease. Continue daily administration following onset.

Protocol 3: Assessment of EAE Clinical Score

Clinical signs of EAE are typically scored daily using a standardized 0-5 scale to quantify disease severity.[12]

Standard EAE Clinical Scoring Scale:

  • 0.0: No clinical signs

  • 0.5: Distal limp tail

  • 1.0: Completely limp tail

  • 1.5: Limp tail and hindlimb weakness (unsteady gait)

  • 2.0: Unilateral partial hindlimb paralysis

  • 2.5: Bilateral partial hindlimb paralysis

  • 3.0: Complete bilateral hindlimb paralysis

  • 3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness

  • 4.0: Total paralysis of all four limbs (tetraplegia)

  • 5.0: Moribund state or death

Protocol 4: Histological Analysis of CNS Tissue

Procedure:

  • Tissue Collection: At the study endpoint, perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).

  • Dissection: Carefully dissect the spinal cord and brain.

  • Post-fixation and Processing: Post-fix the tissues in 4% PFA overnight, then process for paraffin embedding or cryosectioning.

  • Staining:

    • Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates.

    • Demyelination: Use Luxol Fast Blue (LFB) stain, which stains myelin sheaths blue. Areas of demyelination will appear pale.

    • Astrogliosis: Perform immunohistochemistry (IHC) using an antibody against Glial Fibrillary Acidic Protein (GFAP).[8]

    • Microglial Activation: Perform IHC using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).[8]

  • Analysis: Quantify the extent of infiltration, demyelination, and gliosis using microscopy and image analysis software.

Visualizations

Fingolimod_MoA cluster_Membrane Cell Membrane cluster_IC Lymphocyte Cytoplasm S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Activates FingolimodP Fingolimod-P FingolimodP->S1PR1 Binds & Internalizes G_protein G-protein Signaling S1PR1->G_protein Initiates Internalization S1P1 Internalization & Degradation S1PR1->Internalization Egress Lymphocyte Egress from Lymph Node G_protein->Egress Promotes Internalization->G_protein Blocks Fingolimod Fingolimod (Prodrug) SK2 Sphingosine Kinase 2 Fingolimod->SK2 SK2->FingolimodP Phosphorylates

Caption: Fingolimod's mechanism of action on the S1P1 receptor.

EAE_Workflow cluster_treatment Treatment Phase start Acclimatize Mice (C57BL/6) induce Induce EAE (MOG35-55 + CFA/PTX) Day 0 start->induce randomize Randomize into Treatment Groups induce->randomize pro_treat Prophylactic Tx (e.g., Day 2-28) randomize->pro_treat Group 1 ther_treat Therapeutic Tx (Post-symptom onset) randomize->ther_treat Group 2 vehicle Vehicle Control randomize->vehicle Group 3 monitor Daily Monitoring: - Clinical Score - Body Weight pro_treat->monitor ther_treat->monitor vehicle->monitor endpoint Study Endpoint (e.g., Day 28-35) monitor->endpoint analysis Tissue Collection & Analysis - Histology (CNS) - Flow Cytometry (Spleen/Blood) - Biomarkers endpoint->analysis

Caption: Experimental workflow for a Fingolimod efficacy study in the EAE model.

Fingolimod_Cascade cluster_cns CNS Pathology fingolimod Fingolimod (FTY720) Administration sequestration Lymphocyte Sequestration in Lymph Nodes fingolimod->sequestration reduction Reduced Circulating Autoaggressive T-cells sequestration->reduction cns_infil Decreased CNS Infiltration reduction->cns_infil glial Reduced Glial Activation (Astrocytes & Microglia) cns_infil->glial demyelination Reduced Demyelination cns_infil->demyelination axonal Reduced Axonal Damage cns_infil->axonal outcome Amelioration of EAE Clinical Signs glial->outcome demyelination->outcome axonal->outcome

Caption: The therapeutic cascade of Fingolimod in ameliorating EAE pathology.

References

Application Notes and Protocols for Studying Gene Expression Changes with MS8535, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS8535 is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (mTOR). mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic development.[1][4][5] this compound is hypothesized to exert its anti-cancer effects by modulating the transcription of genes involved in cell cycle progression, metabolism, and angiogenesis. These application notes provide detailed protocols for investigating the effects of this compound on gene expression in cancer cell lines.

Mechanism of Action: mTOR Signaling Pathway

mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6]

  • mTORC1 is sensitive to rapamycin and its analogs and is a master regulator of cell growth by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[2][7] It is activated by growth factors, amino acids, and energy status.[2]

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in promoting cell survival and regulating the cytoskeleton.[2][8]

This compound is designed to inhibit the kinase activity of mTOR, thereby affecting both mTORC1 and mTORC2 signaling cascades. This inhibition is expected to lead to significant changes in the expression of genes downstream of the mTOR pathway.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis mTORC2->AKT Actin Actin Cytoskeleton mTORC2->Actin This compound This compound This compound->mTORC1 This compound->mTORC2 AminoAcids Amino Acids AminoAcids->mTORC1 Experimental_Workflow CellCulture Cell Culture (MDA-MB-231) Treatment Treatment with this compound and Vehicle Control CellCulture->Treatment RNA_Extraction RNA Extraction and QC Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR Data_Analysis Bioinformatics Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Gene_List List of Differentially Expressed Genes Data_Analysis->Gene_List Gene_List->qPCR Validated_Results Validated Gene Expression Changes qPCR->Validated_Results

References

Troubleshooting & Optimization

MS8535 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MS8535

Disclaimer: Specific solubility and stability data for this compound are not publicly available. This guide provides general protocols and troubleshooting advice for a hypothetical small molecule SPIN1 inhibitor, hereafter referred to as this compound, based on common practices for handling research-grade inhibitors.

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of the SPIN1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound.[1][2] For in vivo studies, the choice of solvent will depend on the specific experimental requirements and animal model, and may involve co-solvents such as PEG, Tween-80, or ethanol. Always consult relevant literature for established protocols.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, bring the vial of powdered this compound to room temperature before opening to prevent condensation.[3] Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[1] Ensure complete dissolution by vortexing or sonicating the solution.[2]

Q3: How should I store the powdered compound and stock solutions of this compound?

A3: The powdered form of this compound should be stored at -20°C for long-term stability.[2][3] Once dissolved, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage or -20°C for short-term storage.[1][3][4] If the compound is light-sensitive, protect the vials from light.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of Spindlin1 (SPIN1), a chromatin reader protein. SPIN1 recognizes specific histone modifications and acts as a transcriptional co-activator in several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are involved in cell proliferation and differentiation.[5][6] By inhibiting SPIN1, this compound can modulate the transcription of genes regulated by these pathways.

Troubleshooting Guides

Solubility Issues

Problem: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium.

This is a common issue as the solubility of many organic small molecules is significantly lower in aqueous solutions compared to DMSO.[7]

Solutions:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and reduce the chances of precipitation.[1]

  • Serial Dilutions in DMSO: Instead of directly diluting the high-concentration stock into your aqueous medium, perform intermediate serial dilutions in DMSO first. Then, add the final, more diluted DMSO solution to your medium.

  • Increase Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by vortexing or repeated pipetting.[2]

  • Sonication: If precipitation still occurs, you can try briefly sonicating the final working solution to aid dissolution.[2]

  • Visual Confirmation: After preparing your working solution, visually inspect it for any precipitate. A small drop can be examined under a microscope to confirm the absence of crystals.[2]

Stability Issues

Problem: I'm not observing the expected biological effect of this compound in my experiments.

This could be due to the degradation of the compound.

Solutions:

  • Proper Storage: Confirm that both the powdered compound and stock solutions have been stored according to the recommendations (see FAQ A3). Avoid repeated freeze-thaw cycles by using aliquots.[1][3]

  • Fresh Working Solutions: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. The compound may not be stable in your experimental media over extended periods.[1]

  • Compound Integrity: If you continue to see a lack of effect, the integrity of the compound may be compromised. If possible, verify the compound's identity and purity using analytical methods like mass spectrometry or HPLC.[1]

  • Control Experiments: Always include appropriate positive and negative controls in your experiments to ensure that the assay is performing as expected.

Data Presentation

Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents

SolventGeneral SolubilityRecommended Use
DMSOHighStock solutions
EthanolVariableCo-solvent for in vivo use
MethanolVariableNot recommended for cell-based assays
WaterGenerally LowFinal working solutions (with low solvent %)
PBSGenerally LowFinal working solutions (with low solvent %)

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsProtect from moisture.[2][3]
Stock Solution in DMSO-20°CUp to 1 monthFor short-term use.[3][4]
Stock Solution in DMSO-80°CUp to 6 monthsRecommended for long-term storage.[3][4]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Equilibrate: Allow the vial of powdered this compound to reach room temperature before opening.

  • Prepare Stock Solution: Add the calculated volume of pure, anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for a 1 mg vial of this compound (MW: 490.65 g/mol ), add 203.8 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store at -80°C.

  • Prepare Working Solution: For a cell-based assay, perform a serial dilution of the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM). Then, dilute this intermediate stock into your pre-warmed cell culture medium to achieve the final desired concentration, ensuring the final DMSO concentration is below 0.5%. Mix thoroughly by pipetting or gentle vortexing immediately after dilution.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder equilibrate Equilibrate to Room Temp powder->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot store Store at -80°C aliquot->store thaw_aliquot Thaw Aliquot store->thaw_aliquot serial_dilution Serial Dilution in DMSO thaw_aliquot->serial_dilution add_to_medium Add to Aqueous Medium serial_dilution->add_to_medium mix Mix Thoroughly add_to_medium->mix final_solution Final Working Solution (<0.5% DMSO) mix->final_solution signaling_pathway Simplified SPIN1 Signaling Pathway cluster_nucleus Nucleus H3K4me3 Histone H3 (H3K4me3) SPIN1 SPIN1 H3K4me3->SPIN1 binds to TCF_LEF TCF/LEF SPIN1->TCF_LEF co-activates Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Targets transcription Proliferation Cell Proliferation & Differentiation Wnt_Targets->Proliferation This compound This compound This compound->SPIN1 inhibits logical_relationship Troubleshooting Logic for Solubility Issues start Precipitation Observed in Aqueous Medium? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes adjust_dmso Adjust dilution to lower final DMSO concentration check_dmso->adjust_dmso No serial_dilute Perform serial dilutions in DMSO before adding to medium check_dmso->serial_dilute Yes adjust_dmso->check_dmso sonicate Try brief sonication of final solution serial_dilute->sonicate success Solution is Clear: Proceed with Experiment sonicate->success Success fail Still Precipitates: Consider alternative solubilization strategy sonicate->fail Failure

References

Optimizing MS8535 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS8535. This resource provides detailed information, protocols, and troubleshooting advice to ensure the successful application of this compound in your in vitro research.

Frequently Asked Questions (FAQs)

???+ question "What is the mechanism of action for this compound?"

???+ question "What is the recommended solvent and storage condition for this compound?"

???+ question "What is a good starting concentration range for a cell-based assay?"

???+ question "What are the expected cellular effects of this compound treatment?"

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIncubation Time (hr)IC50 (nM)
HCT116Colon CarcinomaCell Viability (CTG)7285
A549Lung CarcinomaCell Viability (MTT)72250
MCF-7Breast CancerProliferation (BrdU)48120
K562LeukemiaApoptosis (Annexin V)4895
U-87 MGGlioblastomaCell Viability (CTG)72550
Table 2: Recommended Starting Concentrations for Common Assays
Assay TypeRecommended Starting RangeKey Controls
Cell Viability (e.g., MTT, CTG)10 nM - 10 µMVehicle (DMSO) Control, Untreated Control[1]
Western Blot (p-SB inhibition)100 nM - 2 µM (for 2-4 hr)Vehicle (DMSO) Control, Total SB, Loading Control
Apoptosis Assay (e.g., Annexin V)50 nM - 5 µMVehicle (DMSO) Control, Positive Control (e.g., Staurosporine)
Colony Formation Assay1 nM - 1 µMVehicle (DMSO) Control

Visualized Pathways and Workflows

MS8535_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KA Kinase Alpha (KA) Receptor->KA Activates SB Substrate Beta (SB) KA->SB Phosphorylates pSB p-SB (Active) SB->pSB Survival Pro-Survival Genes pSB->Survival Promotes This compound This compound This compound->KA Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits Experimental_Workflow prep 1. Prepare this compound Stock (10 mM in DMSO) dilute 4. Prepare Serial Dilutions (in culture medium) prep->dilute seed 2. Seed Cells (e.g., 96-well plate) adhere 3. Allow Adhesion (Overnight Incubation) seed->adhere treat 5. Treat Cells (Add diluted this compound) adhere->treat dilute->treat incubate 6. Incubate (e.g., 48-72 hours) treat->incubate assay 7. Perform Assay (e.g., CellTiter-Glo) incubate->assay analyze 8. Analyze Data (Calculate IC50) assay->analyze Troubleshooting_Flow start No this compound Activity Observed check_sol Is compound fully dissolved? (Check for precipitate) start->check_sol check_cell Does cell line express Kinase Alpha (KA)? check_sol->check_cell Yes sol_yes Prepare fresh dilutions from new stock aliquot. check_sol->sol_yes No check_time Is incubation time sufficient? check_cell->check_time Yes cell_yes Use a positive control cell line. check_cell->cell_yes No / Unsure time_yes Optimize incubation time (e.g., 48-72h for viability). check_time->time_yes No / Unsure end Problem Resolved check_time->end Yes sol_yes->end cell_yes->end time_yes->end

References

MS8535 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS8535, a selective inhibitor of the methyl-lysine reader protein SPIN1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively by providing detailed information on potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Spindlin 1 (SPIN1), a methyl-lysine reader protein involved in transcriptional regulation. It was identified as compound 18 in a study by Xiong et al. (2024).[1][2][3][4] this compound exhibits a high affinity for SPIN1, with a reported IC50 of 202 ± 11 nM in a fluorescence polarization (FP) biochemical assay and a dissociation constant (Kd) of 30 ± 2 nM as determined by isothermal titration calorimetry (ITC).[1]

Q2: What are the known off-target effects of this compound?

This compound has demonstrated high selectivity for SPIN1. In a comprehensive screening against a panel of 38 other epigenetic targets, including histone methyltransferases, demethylases, and other reader domains, this compound showed no significant inhibition (<20% inhibition at a concentration of 1 µM).[1] This suggests a very clean off-target profile within this panel of related proteins. However, like any small molecule inhibitor, the potential for off-target effects at higher concentrations or against targets not included in the screening panel cannot be entirely ruled out.

Q3: Is there a negative control compound available for this compound?

Yes, a structurally similar analog, compound 19 (referred to as MS8535N), has been developed as a negative control.[2][3] MS8535N was found to be inactive against SPIN1 in biochemical, biophysical, and cellular engagement assays.[1] Utilizing MS8535N in your experiments can help to confirm that the observed biological effects are due to the inhibition of SPIN1 and not a result of non-specific or off-target interactions of the chemical scaffold.

Q4: How can I confirm that this compound is engaging SPIN1 in my cellular experiments?

A cellular target engagement assay is crucial to confirm that this compound is binding to SPIN1 within a cellular context. The original study reported a cellular EC50 of 1.1 µM for the disruption of the SPIN1-histone H3 interaction.[1] While the specific protocol used in the paper is not detailed in the abstract, techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays are commonly used for this purpose. These assays measure the binding of a compound to its target protein in live cells.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Unexpected or inconsistent cellular phenotype. Off-target effects: Although highly selective, at higher concentrations this compound might interact with other cellular proteins.1. Perform a dose-response experiment: Determine the minimal effective concentration of this compound to elicit the desired on-target phenotype. 2. Use the negative control: Compare the cellular effects of this compound with its inactive analog, MS8535N. A phenotype observed with this compound but not with MS8535N is more likely to be on-target. 3. Orthogonal validation: Use a different SPIN1 inhibitor with a distinct chemical scaffold to see if the same phenotype is produced.
Cell line-specific effects: The cellular context, including the expression levels of SPIN1 and its interacting partners, can influence the response to inhibition.1. Confirm SPIN1 expression: Verify the expression level of SPIN1 in your cell line of interest via Western blot or qPCR. 2. Test in multiple cell lines: If possible, replicate key findings in a different cell line known to express SPIN1.
Discrepancy between biochemical and cellular activity. Poor cell permeability: The compound may not be efficiently entering the cells. Compound instability: this compound might be unstable in cell culture media.1. Cellular target engagement assay: Directly measure the binding of this compound to SPIN1 in your cells using an assay like CETSA or NanoBRET®. 2. Time-course experiment: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment.
High background or non-specific effects. Compound precipitation: At high concentrations, small molecules can come out of solution, leading to non-specific effects. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular stress.1. Check solubility: Ensure that the working concentration of this compound does not exceed its solubility limit in the assay buffer or cell culture medium. 2. Vehicle control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. The final concentration of DMSO should typically be kept below 0.5%.

Quantitative Data Summary

Table 1: In Vitro Potency and Binding Affinity of this compound for SPIN1

Assay TypeParameterValue
Fluorescence Polarization (FP)IC50202 ± 11 nM
Isothermal Titration Calorimetry (ITC)Kd30 ± 2 nM
Cellular Target EngagementEC501.1 µM
Data from Xiong et al. (2024)[1]

Table 2: Selectivity Profile of this compound against a Panel of Epigenetic Targets

Target ClassNumber of Targets TestedResult at 1 µM this compound
Histone Methyltransferases>20<20% inhibition
Histone Demethylases>5<20% inhibition
Other Reader Domains>10<20% inhibition
Summary based on data from Xiong et al. (2024). For a complete list of targets, please refer to the supplementary information of the original publication.[1]

Experimental Protocols

Protocol 1: General Workflow for a Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with SPIN1 in intact cells. Optimization for specific cell lines and detection methods is recommended.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Detection of Soluble SPIN1:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SPIN1 in each sample by Western blotting using a specific anti-SPIN1 antibody.

    • Quantify the band intensities to determine the melting curve of SPIN1 at different this compound concentrations. A shift in the melting curve to a higher temperature indicates target engagement.

Protocol 2: General Workflow for a NanoBRET® Target Engagement Assay

This assay requires the expression of SPIN1 fused to NanoLuc® luciferase in the host cells.

  • Cell Preparation:

    • Transfect cells with a vector encoding a SPIN1-NanoLuc® fusion protein.

    • Plate the transfected cells in a suitable assay plate (e.g., 96- or 384-well white plate).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions and a vehicle control to the cells.

    • Add a cell-permeable fluorescent tracer that binds to SPIN1.

  • Signal Detection:

    • Add the NanoBLuc® substrate to the wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET detection.

    • A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement.

Visualizations

troubleshooting_workflow start Start: Unexpected Cellular Phenotype with this compound dose_response Perform Dose-Response Experiment start->dose_response phenotype_persists Phenotype persists only at high concentrations? dose_response->phenotype_persists neg_control Test with Negative Control (MS8535N) phenotype_with_neg Phenotype observed with MS8535N? neg_control->phenotype_with_neg phenotype_persists->neg_control No off_target_suspected Potential Off-Target Effect phenotype_persists->off_target_suspected Yes phenotype_with_neg->off_target_suspected Yes on_target_likely Likely On-Target Effect phenotype_with_neg->on_target_likely No further_validation Validate with Orthogonal SPIN1 Inhibitor or Genetic Knockdown on_target_likely->further_validation

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

cetsa_workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat_cells Treat cells with this compound or Vehicle heat_cells Heat cells to various temperatures treat_cells->heat_cells lyse_cells Lyse cells & separate soluble fraction heat_cells->lyse_cells western_blot Detect soluble SPIN1 via Western Blot lyse_cells->western_blot analyze_shift Analyze thermal shift western_blot->analyze_shift

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

References

How to overcome MS8535 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with MS8535, a selective SPIN1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Spindlin 1 (SPIN1).[1][2] SPIN1 is a methyl-lysine reader protein that recognizes specific histone marks, such as trimethylated histone H3 at lysine 4 (H3K4me3), and acts as a transcriptional co-activator.[3] By binding to one of the Tudor domains of SPIN1, this compound disrupts its interaction with histone H3, thereby inhibiting the transcription of SPIN1 target genes.[1][2] This disruption affects various signaling pathways involved in cell proliferation and survival.[3][4][5]

Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. Key areas to investigate include:

  • Compound Stability and Handling: Ensure this compound has been stored correctly. For short-term storage (days to weeks), it should be kept at 0-4°C, and for long-term storage (months to years), it should be at -20°C.[6] Improper storage can lead to degradation of the compound.

  • Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your assay. Ensure the compound is fully dissolved in the appropriate solvent before further dilution in your experimental media.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to a small molecule inhibitor. Standardize these parameters across experiments.

  • Assay-Specific Variability: The inherent variability of your specific assay (e.g., cell viability, western blot, qPCR) can contribute to inconsistent results. Ensure you have appropriate positive and negative controls in every experiment.

Q3: I am not observing the expected phenotype or downstream effect after treating my cells with this compound. What should I troubleshoot?

A3: If you are not seeing the expected effect, consider the following:

  • Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. The reported EC50 for the disruption of SPIN1-histone H3 interaction in U2OS cells is 1.1 ± 0.3 μM.

  • Insufficient Incubation Time: The onset of downstream effects can vary. A time-course experiment will help identify the optimal treatment duration to observe your phenotype of interest.

  • Cell Line Insensitivity: Some cell lines may have redundant signaling pathways or a lower dependency on SPIN1 for survival and proliferation, making them less sensitive to this compound.

  • Verification of Target Engagement: Before investigating downstream effects, confirm that this compound is engaging with its target, SPIN1, in your cellular context. This can be done through cellular thermal shift assays (CETSA) or by assessing the disruption of the SPIN1-H3 interaction via co-immunoprecipitation.

Q4: My cells are showing unexpected toxicity after this compound treatment. What could be the cause?

A4: While this compound is reported to have low toxicity in non-tumorigenic cells, unexpected cytotoxicity can occur.[7]

  • High Compound Concentration: Concentrations significantly above the effective dose can lead to off-target effects and general toxicity. Perform a toxicity assay to determine the cytotoxic threshold in your cell line.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).

  • On-Target Toxicity in Sensitive Cell Lines: In some cancer cell lines, the inhibition of a key survival pathway by this compound can lead to potent cytotoxic effects. This may be the desired outcome but should be distinguished from non-specific toxicity.

Q5: How should I use the negative control, MS8535N, in my experiments?

A5: MS8535N is an inactive analog of this compound and is a crucial tool for validating that the observed cellular effects are due to the specific inhibition of SPIN1.[1] You should treat a parallel set of cells with MS8535N at the same concentrations as this compound. The expected result is that MS8535N will not produce the same biological effects as this compound. This helps to rule out off-target effects or artifacts caused by the chemical scaffold of the inhibitor.

Quantitative Data Summary

ParameterValueCell Line/AssayReference
This compound IC50 0.2 µMFluorescence Polarization (FP) biochemical assay[6]
This compound EC50 1.1 ± 0.3 μMDisruption of SPIN1-H3 interaction in U2OS cells
This compound Binding Affinity (Kd) HighIsothermal Titration Calorimetry (ITC)[2]
MS8535N Activity Inactive against SPIN1FP biochemical assay[1][2]

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

  • Compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Plate cells at a predetermined density in multi-well plates. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Treatment:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired duration (determined by a time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Analysis:

    • After incubation, proceed with your chosen endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for downstream signaling proteins, or qPCR for target gene expression.

Visualizations

SPIN1_Signaling_Pathway SPIN1 Signaling Pathways This compound This compound SPIN1 SPIN1 This compound->SPIN1 Inhibits Histone_H3 Histone H3 (H3K4me3) SPIN1->Histone_H3 Binds to Transcription Target Gene Transcription Histone_H3->Transcription Promotes Wnt Wnt/β-catenin Pathway Transcription->Wnt PI3K PI3K/Akt Pathway Transcription->PI3K RET GDNF-RET-MAZ Pathway Transcription->RET p53_pathway uL18-MDM2-p53 Pathway Transcription->p53_pathway Regulates Proliferation Cell Proliferation & Survival Wnt->Proliferation Drives PI3K->Proliferation Drives RET->Proliferation Drives p53_pathway->Proliferation Inhibits (via p53 activation)

References

MS8535 delivery methods for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo use of MS8535, a selective SPIN1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on delivery methods, experimental protocols, and troubleshooting common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1).[1][2] SPIN1 is a "histone reader" protein that recognizes specific methylation marks on histone tails (specifically H3K4me3 and H3R8me2a), acting as a transcriptional co-activator.[3][4] By inhibiting SPIN1, this compound disrupts its interaction with histone proteins, thereby modulating the expression of genes involved in various signaling pathways critical for cell proliferation and survival, such as the Wnt/β-catenin, PI3K/Akt, and RET pathways.[4][5][6]

Q2: What is the recommended delivery method for this compound in mice?

A2: The recommended and documented delivery method for this compound in mice is intraperitoneal (IP) injection.[7] A dosage of 5 mg/kg has been shown to be bioavailable and well-tolerated in C57BL/6 mice.[7]

Q3: What is a suitable formulation for in vivo administration of this compound?

A3: A common formulation for in vivo studies with compounds like this compound involves a mixture of solvents to ensure solubility and stability. A suggested formulation consists of:

  • DMSO

  • PEG300

  • Tween 80

  • Saline or PBS

The exact ratios may need to be optimized for your specific experimental conditions. For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Q4: What are the known pharmacokinetic properties of this compound?

A4: Pharmacokinetic studies in C57BL/6 mice have demonstrated that a single 5 mg/kg intraperitoneal injection of this compound results in plasma concentrations exceeding 100 nM for at least the first 2 hours, indicating good bioavailability via this route.[1][7]

Q5: Is there a negative control compound available for this compound?

A5: Yes, a structurally similar but inactive analog, designated as MS8535N (compound 19 in some publications), is available and serves as an excellent negative control for in vivo and in vitro experiments.[1][2]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the formulation vial or upon injection.

  • Possible Cause: Poor solubility of this compound in the chosen vehicle, or temperature changes affecting solubility.

  • Troubleshooting Steps:

    • Vehicle Optimization: Ensure the components of your formulation are of high quality and anhydrous where necessary (e.g., DMSO). You may need to adjust the percentages of co-solvents (DMSO, PEG300) to improve solubility.

    • Sonication: Gently sonicate the formulation in a water bath to aid dissolution. Avoid overheating, as this can degrade the compound.

    • pH Adjustment: While less common for IP injections, for other routes, ensuring the pH of the final formulation is within a suitable range for the compound's solubility can be critical.

    • Fresh Preparation: Prepare the formulation fresh before each experiment. Avoid storing the final diluted formulation for extended periods, as precipitation can occur over time.[8][9]

    • In Vitro Precipitation Test: Before in vivo administration, you can perform a simple in vitro test by diluting your formulation in a buffer that mimics physiological conditions (e.g., PBS at pH 7.4) to observe if precipitation occurs.[9][10]

Issue 2: Animal distress or adverse reactions post-injection.

  • Possible Cause: Improper injection technique, irritation from the formulation, or acute toxicity.

  • Troubleshooting Steps:

    • Injection Technique: Ensure proper training in intraperitoneal injection techniques to avoid puncturing organs like the cecum, bladder, or liver.[11][12][13] Refer to the detailed protocol below.

    • Formulation Irritation: High concentrations of DMSO or other solvents can cause peritoneal irritation. If animal distress is observed, consider reducing the concentration of these solvents in your formulation, if possible without compromising solubility.

    • Volume and Speed: Inject a volume appropriate for the mouse's weight (typically not exceeding 10 ml/kg) and administer it slowly to avoid a rapid change in peritoneal pressure.[11][14]

    • Toxicity Monitoring: Although this compound has been reported to be well-tolerated at 5 mg/kg, it is crucial to monitor animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.[15][7] If toxicity is suspected, consider a dose-response study to determine the maximum tolerated dose (MTD).

Issue 3: High variability in experimental results between animals.

  • Possible Cause: Inconsistent administration, leading to variable drug exposure.

  • Troubleshooting Steps:

    • Consistent Injection Site: Always inject in the same anatomical location, preferably the lower right abdominal quadrant, to ensure consistent absorption and minimize the risk of injecting into the cecum or bladder.[12][13]

    • Accurate Dosing: Carefully calculate the dose for each animal based on its exact body weight on the day of administration.

    • Homogeneous Formulation: Ensure the formulation is a clear, homogenous solution before drawing it into the syringe. If the solution is a suspension, ensure it is well-mixed before each injection.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
In Vitro IC50 202 nM--[1][7]
In Vitro EC50 1.1 µM (Cellular Target Engagement)Human U2OS cells-[15][7]
In Vivo Dosage 5 mg/kgC57BL/6 MiceIntraperitoneal (IP)[15][7]
In Vivo Plasma Conc. >100 nM (at 2 hours post-injection)C57BL/6 MiceIntraperitoneal (IP)[7]
Tolerability Well-tolerated, no clinical signs observedC57BL/6 MiceIntraperitoneal (IP)[15][7]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80 (Polysorbate 80), sterile

    • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure (Example for a 2 mg/mL working solution):

    • Note: This is an example, and the final concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and injection volume (e.g., 100 µL for a 20g mouse).

    • Weigh the required amount of this compound powder in a sterile vial.

    • Prepare the vehicle mixture. For a 1 mL final volume with a composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% PBS:

      • Add 50 µL of DMSO to the this compound powder and vortex or sonicate gently until fully dissolved. This creates the stock solution.

      • In a separate sterile tube, add 300 µL of PEG300 and 50 µL of Tween 80. Mix well.

      • Add the PEG300/Tween 80 mixture to the DMSO/MS8535 solution and mix thoroughly.

      • Add 600 µL of sterile PBS or saline to the mixture in a dropwise manner while vortexing to prevent precipitation.

    • Inspect the final formulation to ensure it is a clear solution. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.

    • Prepare the formulation fresh on the day of use.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized sterile syringes (e.g., 1 mL)

    • Sterile needles, 25-27 gauge[11][14]

    • 70% ethanol wipes

    • Animal scale

  • Procedure:

    • Weigh the mouse to calculate the precise injection volume.

    • Properly restrain the mouse. One common method is to scruff the loose skin over the neck and shoulders with the non-dominant hand. The tail can be secured between the last two fingers of the same hand.

    • Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[12]

    • Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum (located on the left) and the urinary bladder in the midline.[13]

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • With the syringe in the dominant hand, insert the needle (bevel up) at a 30-45 degree angle into the identified site. The needle should penetrate the skin and the abdominal wall.

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel (no blood in the syringe hub) or an organ (no colored fluid).[13]

    • If aspiration is clear, slowly and steadily inject the calculated volume of the this compound formulation.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the mouse for several minutes post-injection for any immediate adverse reactions and continue monitoring as per your experimental protocol.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Study cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase a Calculate Dose & Volume b Prepare this compound Formulation (DMSO, PEG300, Tween 80, PBS) a->b c Weigh Mouse b->c Formulation Ready d Restrain Mouse & Identify Site (Lower Right Quadrant) c->d e Intraperitoneal (IP) Injection d->e f Monitor Animal for Adverse Effects e->f Dosing Complete g Conduct Efficacy/ Toxicity Studies f->g h Collect Samples (Tissue, Blood) g->h

Caption: Workflow for this compound in vivo experiments.

SPIN1_pathway Simplified SPIN1 Signaling Pathway cluster_nucleus Cell Nucleus cluster_pathways Affected Pathways Histone Histone H3 Tail (with H3K4me3 mark) SPIN1 SPIN1 Protein Histone->SPIN1 recognizes TF Transcription Factors (e.g., MAZ, TCF4) SPIN1->TF recruits DNA Promoter Region of Target Genes TF->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription leads to This compound This compound This compound->SPIN1 inhibits Wnt Wnt/β-catenin Transcription->Wnt RET RET Signaling Transcription->RET PI3K PI3K/Akt Transcription->PI3K

Caption: this compound inhibits SPIN1, disrupting gene transcription.

References

Interpreting unexpected results with MS8535

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MS8535, a novel inhibitor of the kinase JNK1. Here you will find information to help interpret unexpected results and guide your experimental process.

Troubleshooting Guide: Interpreting Unexpected Results

Problem 1: Decreased cell viability in control cell lines.

Researchers may observe a decrease in cell viability in cell lines that do not express the intended target of this compound. This suggests potential off-target effects or issues with the experimental setup.

Possible Cause Troubleshooting Steps
Off-target effects: this compound may be inhibiting other kinases essential for cell survival.1. Perform a kinome scan to identify other kinases inhibited by this compound at the concentration used. 2. Test this compound on a panel of cell lines with varying expression levels of potential off-target kinases. 3. Reduce the concentration of this compound to the lowest effective dose.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.1. Run a vehicle control with the solvent at the same concentration used for this compound. 2. Test alternative, less toxic solvents if possible.
Contamination: Mycoplasma or other microbial contamination in cell cultures can affect cell health and response to treatment.1. Regularly test cell cultures for mycoplasma contamination. 2. Ensure aseptic techniques are followed during all experiments.
Problem 2: Paradoxical increase in p-JNK levels following this compound treatment.

Contrary to its intended effect, an increase in the phosphorylation of JNK may be observed. This could be due to a feedback mechanism or experimental artifact.

Possible Cause Troubleshooting Steps
Feedback loop activation: Inhibition of JNK1 may lead to the compensatory activation of an upstream kinase that also phosphorylates JNK.1. Investigate the activity of upstream kinases in the JNK pathway (e.g., MKK4, MKK7) after this compound treatment using Western blotting or kinase assays. 2. Perform a time-course experiment to observe the dynamics of JNK phosphorylation.
Antibody non-specificity: The antibody used for detecting p-JNK may be cross-reacting with other phosphorylated proteins.1. Validate the p-JNK antibody using a positive and negative control (e.g., cells treated with a known JNK activator and a different JNK inhibitor). 2. Use a second, distinct p-JNK antibody to confirm the results.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1). It is designed to block the phosphorylation of downstream targets of JNK1, such as c-Jun, thereby inhibiting the pro-inflammatory and pro-apoptotic signaling pathways mediated by JNK1.

Q2: Are there any known off-target effects of this compound?

While this compound was designed for high selectivity towards JNK1, in vitro kinome profiling has shown some low-level inhibitory activity against JNK2 and JNK3 at concentrations above 1µM. Researchers should be cautious when using high concentrations of the compound and consider the potential for effects on other JNK isoforms.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve starting from 10 nM to 10 µM to determine the EC50 for the desired effect in your system. For most cell lines, a concentration between 100 nM and 1 µM is sufficient to achieve significant inhibition of JNK1 activity.

Q4: How should I prepare and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve the compound in sterile DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Experimental Protocols

Western Blotting for p-JNK and c-Jun

This protocol describes the steps to assess the effect of this compound on the JNK signaling pathway.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-JNK, total JNK, p-c-Jun, total c-Jun, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 activates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis promotes This compound This compound This compound->JNK1 inhibits

Caption: The JNK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Viability Problem: Decreased Viability in Control Cells Start->Check_Viability Check_pJNK Problem: Paradoxical Increase in p-JNK Start->Check_pJNK Off_Target Possible Cause: Off-Target Effects Check_Viability->Off_Target Yes Solvent_Toxicity Possible Cause: Solvent Toxicity Check_Viability->Solvent_Toxicity Yes Feedback_Loop Possible Cause: Feedback Loop Check_pJNK->Feedback_Loop Yes Antibody_Issue Possible Cause: Antibody Non-Specificity Check_pJNK->Antibody_Issue Yes Solution1 Action: Kinome Scan, Reduce Concentration Off_Target->Solution1 Solution2 Action: Run Vehicle Control Solvent_Toxicity->Solution2 Solution3 Action: Investigate Upstream Kinases Feedback_Loop->Solution3 Solution4 Action: Validate Antibody Antibody_Issue->Solution4

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Technical Support Center: MS8535 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hypothetical small molecule compound MS8535. The information herein is intended to serve as a comprehensive resource for ensuring the quality and purity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of this compound?

A1: The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. For higher resolution and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is advised. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural confirmation and detection of impurities.

Q2: How should this compound be stored to minimize degradation?

A2: this compound should be stored as a solid at -20°C, protected from light and moisture. If in solution, it is recommended to use freshly prepared solutions. For short-term storage of solutions, aliquoting and storing at -80°C may be possible, but stability under these conditions should be validated.

Q3: What are the common degradation products of this compound?

A3: Under stress conditions such as exposure to strong acids, bases, oxidation, or light, this compound may degrade.[1][2][3] Common degradation pathways for similar small molecules can involve hydrolysis of ester or amide groups, oxidation of susceptible moieties, or photolytic cleavage.[1][3] Identification of specific degradation products requires forced degradation studies followed by analysis using techniques like LC-MS/MS.[1][2]

Q4: What is the difference between quality assurance (QA) and quality control (QC) in the context of this compound?

A4: Quality Assurance (QA) refers to the processes and procedures designed to ensure that this compound is manufactured to meet specific quality standards.[4] Quality Control (QC) involves the testing and inspection of the final product to identify any defects and ensure it meets the required purity and identity specifications.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quality control and purity assessment of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Contamination of the mobile phase or sample solvent.Prepare fresh mobile phase and sample solvent. Ensure all glassware is thoroughly cleaned.
Degradation of this compound.Prepare a fresh sample of this compound and re-analyze. Review storage conditions of the stock compound.
Presence of impurities from synthesis.If the peaks are consistently present in newly prepared samples, further characterization of the impurities by LC-MS or other techniques may be necessary.
Inconsistent retention time in HPLC Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can improve consistency.
Column degradation.Replace the HPLC column with a new one of the same type.
Poor peak shape in HPLC (tailing or fronting) Column overload.Reduce the amount of sample injected onto the column.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Presence of secondary interactions with the stationary phase.Adjust the pH of the mobile phase or add an ion-pairing agent.
Low signal intensity in LC-MS Poor ionization of this compound.Optimize the ion source parameters (e.g., capillary voltage, gas temperature). Try a different ionization mode (e.g., ESI, APCI).
Suppression of ionization by matrix components.Dilute the sample or use a more effective sample preparation method to remove interfering substances.
Mass spectrum shows unexpected m/z values Presence of adducts (e.g., with sodium, potassium, or solvents).This is common in mass spectrometry. Identify common adducts and confirm the presence of the expected parent ion.
In-source fragmentation.Reduce the fragmentor or capillary voltage to minimize fragmentation in the ion source.
Presence of degradation products or impurities.Correlate the unexpected m/z values with any extra peaks observed in the chromatogram.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The specific gradient will depend on the retention of this compound. A typical starting point is a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to an appropriate concentration for injection (e.g., 20 µg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: Determined by the UV absorbance maximum of this compound.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation and Impurity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.[5] The LC conditions can be similar to those described in Protocol 1.

  • MS Parameters:

    • Ionization mode: Positive or negative ESI, depending on the chemical nature of this compound.

    • Mass range: Scan a range appropriate to detect the molecular ion of this compound and potential impurities (e.g., 100-1000 m/z).

    • Capillary voltage and other source parameters should be optimized for maximum signal intensity of this compound.

  • Data Analysis:

    • Confirm the identity of this compound by observing the expected molecular ion ([M+H]⁺ or [M-H]⁻).

    • Analyze the mass spectra of any impurity peaks to tentatively identify their molecular weights. This can provide clues to their structures. For more definitive identification, tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.

Visualizations

Experimental_Workflow_for_MS8535_QC cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Evaluation cluster_outcome Final Outcome start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Purity Assessment lcms LC-MS Analysis dissolve->lcms Identity & Impurity Profile nmr NMR Analysis (if required) dissolve->nmr Structural Confirmation purity_check Purity > 95%? hplc->purity_check identity_check Identity Confirmed? lcms->identity_check nmr->identity_check purity_check->identity_check Yes fail Fail QC (Further Investigation) purity_check->fail No pass Pass QC identity_check->pass Yes identity_check->fail No

Caption: Workflow for the quality control assessment of this compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway involving this compound.

References

Common pitfalls in experiments using MS8535

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS8535, a selective inhibitor of Spindlin1 (SPIN1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate the common pitfalls associated with the use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: My cells are showing unexpected toxicity or off-target effects. What could be the cause?

A: While this compound is a selective SPIN1 inhibitor, off-target effects can occur, particularly at high concentrations.[1][2] It is also possible that the observed phenotype is due to the inhibition of SPIN1 in a previously uncharacterized pathway.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Perform a dose-response experiment and verify that the phenotypic changes occur at concentrations consistent with the known EC50 of this compound (1.1 ± 0.3 μM in U2OS cells) for disrupting the SPIN1-histone H3 interaction.

  • Use a Negative Control: A key tool in distinguishing on-target from off-target effects is the use of a structurally similar but inactive control compound. For this compound, the recommended negative control is MS8535N. This compound can be used in parallel with this compound to demonstrate that the observed effects are due to SPIN1 inhibition.

  • Perform a Rescue Experiment: If possible, overexpress a version of SPIN1 that is resistant to this compound inhibition. If the phenotype is rescued, it strongly suggests an on-target effect.

  • Kinase Profiling: To investigate potential off-target kinase inhibition, consider performing a kinase profiling assay. There are services that offer screening of small molecules against a broad panel of kinases.[3][4]

Q2: I am not observing the expected downstream effects on gene expression after this compound treatment. What should I check?

A: A lack of downstream effects could be due to several factors, from experimental setup to cell-specific context.

Troubleshooting Steps:

  • Verify Compound Activity: Ensure that your stock of this compound is active. If possible, test it in a well-established assay, such as a competition pull-down with H3K4me3 peptide and recombinant SPIN1.

  • Check for Target Expression: Confirm that your cell line of interest expresses SPIN1 at a sufficient level. This can be done by Western blot or qPCR.

  • Optimize Treatment Time and Concentration: The kinetics of transcriptional changes can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1, 1, 10 µM) to identify the optimal conditions for observing changes in your target genes.

  • Assess Cellular Uptake: While this compound has been shown to be cell-active, issues with cellular permeability can sometimes occur in specific cell lines. If you suspect this, you may need to use techniques to assess intracellular compound concentration.

Q3: I am having issues with the solubility and stability of this compound in my cell culture experiments. What are the best practices?

A: Proper handling of small molecule inhibitors is crucial for reproducible results.

Best Practices:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

  • Working Dilution: When preparing your working concentration, dilute the DMSO stock directly into pre-warmed cell culture medium.[5] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Precipitation: If you observe precipitation upon dilution into your aqueous culture medium, try pre-warming the medium and adding the stock solution dropwise while gently vortexing.[5]

  • Stability in Media: The stability of small molecules can be affected by components in the cell culture medium.[6][7] It is recommended to prepare fresh working solutions for each experiment and not to store the compound diluted in media for extended periods.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Western Blot Analysis of SPIN1 Target Engagement

This protocol is designed to assess the effect of this compound on the expression of SPIN1-regulated proteins.

Materials:

  • This compound and MS8535N (negative control)

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8][9]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or MS8535N (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess SPIN1-Protein Interactions

This protocol can be used to determine if this compound disrupts the interaction between SPIN1 and a known or suspected binding partner.

Materials:

  • This compound and MS8535N

  • Cell line expressing the proteins of interest

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[10]

  • Primary antibody against SPIN1 or the interacting protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, MS8535N, or vehicle as described in the Western blot protocol. Lyse the cells using a non-denaturing Co-IP lysis buffer.[10]

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[12]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting, probing for both SPIN1 and the suspected interacting protein.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on the binding of SPIN1 to specific genomic loci.

Materials:

  • This compound and MS8535N

  • Cell line of interest

  • Formaldehyde for crosslinking

  • Glycine to quench crosslinking

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • ChIP dilution buffer

  • SPIN1 antibody for ChIP

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR primers for target and control genomic regions

Procedure:

  • Crosslinking and Cell Harvest: Treat cells with this compound, MS8535N, or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine. Harvest the cells.[13]

  • Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[13][14]

  • Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Save a small aliquot as "input" control. Incubate the remaining chromatin with the SPIN1 antibody overnight at 4°C.

  • Capture and Washing: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[15]

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[14]

  • DNA Purification: Purify the immunoprecipitated DNA and the input DNA.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target genomic regions and a negative control region.

Quantitative Data Summary

ParameterValueCell LineReference
This compound IC50 0.2 µM-MedchemExpress
This compound EC50 1.1 ± 0.3 μMU2OSMedchemExpress

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving SPIN1 and a general workflow for investigating the effects of this compound.

SPIN1_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_GDNF_RET GDNF/RET Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b_inhibit GSK3β Inhibition Dsh->GSK3b_inhibit beta_catenin_stabilization β-catenin Stabilization GSK3b_inhibit->beta_catenin_stabilization leads to TCF_LEF TCF/LEF beta_catenin_stabilization->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression drives SPIN1_Wnt SPIN1 SPIN1_Wnt->TCF_LEF co-activates RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K Akt Akt PI3K->Akt SPIN1_Akt SPIN1 Akt->SPIN1_Akt activates Cell_Survival Cell Survival & Proliferation SPIN1_Akt->Cell_Survival promotes GDNF GDNF RET RET GDNF->RET Downstream_Signaling Downstream Effectors RET->Downstream_Signaling SPIN1_RET SPIN1 Downstream_Signaling->SPIN1_RET activates SPIN1_RET->Gene_Expression regulates

Caption: Key signaling pathways modulated by SPIN1.

MS8535_Experimental_Workflow start Start: Hypothesis (SPIN1 is involved in a biological process) cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment (this compound, MS8535N, Vehicle) cell_culture->treatment biochemical_assay Biochemical Assays (e.g., Co-IP, Pulldown) treatment->biochemical_assay cellular_assay Cellular Assays (e.g., Western Blot, qPCR) treatment->cellular_assay phenotypic_assay Phenotypic Assays (e.g., Cell Viability, Migration) treatment->phenotypic_assay data_analysis Data Analysis & Interpretation biochemical_assay->data_analysis cellular_assay->data_analysis phenotypic_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_investigation In-depth Investigation start Unexpected Result Observed check_concentration Verify this compound Concentration start->check_concentration check_controls Review Controls (Vehicle, Negative Control) start->check_controls check_protocol Review Experimental Protocol start->check_protocol dose_response Perform Dose-Response check_concentration->dose_response negative_control_exp Run MS8535N Experiment check_controls->negative_control_exp time_course Perform Time-Course check_protocol->time_course off_target_analysis Consider Off-Target Effects dose_response->off_target_analysis resolution Identify Root Cause & Optimize dose_response->resolution time_course->resolution off_target_analysis->resolution negative_control_exp->resolution

Caption: Troubleshooting logic for experiments with this compound.

References

Long-term storage and handling of MS8535

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of the novel research compound MS8535. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Exposure to ambient light and repeated freeze-thaw cycles should be minimized to prevent degradation.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous, research-grade dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For immediate use in aqueous buffers, further dilutions should be prepared fresh and used within 24 hours. Unused portions of aqueous solutions should be discarded.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. All handling and experimental procedures involving the solid compound or its solutions should be performed under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect them from light exposure.

Q4: What is the expected shelf-life of this compound under recommended storage conditions?

A4: When stored as a solid at -20°C and protected from light, this compound is stable for at least 12 months. Stock solutions in anhydrous DMSO stored at -20°C are generally stable for up to 3 months.

Q5: I observe precipitation in my stock solution after thawing. What should I do?

A5: If precipitation is observed upon thawing a frozen stock solution, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it may indicate compound degradation or solvent evaporation, and the stock solution should be discarded.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions from a new aliquot of solid this compound. 3. Perform a quality control check on the compound (see Experimental Protocols).
Loss of compound activity Repeated freeze-thaw cycles of stock solutions.1. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. 2. Prepare fresh dilutions from a new aliquot for each experiment.
Color change in solid compound or solution Degradation due to light exposure or oxidation.1. Discard the discolored compound or solution. 2. Ensure all future handling is performed under light-protected conditions and with inert gas if necessary.
Difficulty dissolving the compound Low-quality solvent or incorrect solvent choice.1. Use only anhydrous, research-grade DMSO for stock solutions. 2. For aqueous solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity of this compound, which can be used to qualify new batches or investigate potential degradation.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a 10 µg/mL solution of the this compound sample to be tested using the same procedure as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, light-protected) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage & Use New Aliquot storage_ok->improper_storage No check_handling Review Handling Procedures (Fresh solutions, min. freeze-thaw) storage_ok->check_handling Yes improper_storage->check_handling handling_ok Handling Procedures Correct? check_handling->handling_ok improper_handling Action: Revise Handling Protocol handling_ok->improper_handling No qc_check Perform Quality Control (e.g., HPLC analysis) handling_ok->qc_check Yes improper_handling->qc_check qc_pass Compound Purity >95%? qc_check->qc_pass degraded_compound Action: Discard Batch & Obtain New Supply qc_pass->degraded_compound No end Problem Resolved qc_pass->end Yes degraded_compound->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

HandlingProcedure cluster_Solid Solid this compound cluster_StockSolution Stock Solution Preparation cluster_WorkingSolution Working Solution Preparation solid_storage {Solid Compound Storage|-20°C |Light-protected |Tightly sealed} dissolve {Dissolution|Anhydrous DMSO |10 mM Concentration} solid_storage->dissolve aliquot {Aliquoting|Single-use volumes} dissolve->aliquot stock_storage {Stock Solution Storage|-20°C |Light-protected} aliquot->stock_storage dilute {Dilution|Aqueous Buffer |Prepare Fresh} stock_storage->dilute use {Immediate Use|Within 24 hours} dilute->use

Caption: Recommended handling procedure for this compound from solid to working solution.

Validation & Comparative

A Comparative Guide to SPIN1 Inhibitors: MS8535 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spindlin 1 (SPIN1) protein, a "reader" of histone methylation marks, has emerged as a compelling target in oncology and other therapeutic areas. Its role in transcriptional regulation and the activation of key oncogenic signaling pathways has spurred the development of small molecule inhibitors. This guide provides an objective comparison of the recently developed potent and selective SPIN1 inhibitor, MS8535, with other notable SPIN1 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of SPIN1 Inhibitors

The following tables summarize the key quantitative data for this compound and other significant SPIN1 inhibitors, including A366 and MS31. These data highlight the potency, binding affinity, and cellular engagement of each compound.

Table 1: Biochemical Potency and Binding Affinity

InhibitorTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound SPIN1FP20230[1][2]
A366SPIN1FP72111.1[3]
MS31SPIN1AlphaLISA7791[4][5]
MS31SPIN1FP24391[4][5]

Table 2: Cellular Activity and Selectivity

InhibitorCell-Based AssayCell LineEC50 (µM)Selectivity HighlightsReference
This compound NanoBRETU2OS1.1>18-fold selective over several other SPIN family members and highly selective against a panel of 38 epigenetic targets.[1][2]
A366---Also inhibits G9a (IC50 = 3.3 nM) and GLP (IC50 = 38 nM).[3]
MS31NanoBRETU2OS3.2Highly selective over a panel of 20 epigenetic reader proteins and ~40 methyl- and acetyl-transferases.[5]

Key Signaling Pathways Involving SPIN1

SPIN1 has been shown to be a critical co-activator in several signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of SPIN1 inhibitors.[6]

Wnt/β-catenin Signaling Pathway

SPIN1 can act as a co-activator for TCF4, a key transcription factor in the Wnt/β-catenin signaling pathway. By binding to histone marks at the promoters of Wnt target genes, SPIN1 facilitates their transcription, promoting cell proliferation.

Wnt_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin APC_Axin APC/Axin Complex APC_Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SPIN1 SPIN1 SPIN1->Target_Genes co-activation Proliferation Cell Proliferation Target_Genes->Proliferation

SPIN1 in Wnt/β-catenin signaling.
PI3K/Akt Signaling Pathway

SPIN1 is also implicated in the positive regulation of the PI3K/Akt signaling pathway, a crucial cascade for cell survival and proliferation.[6]

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival SPIN1 SPIN1 SPIN1->PI3K positive regulation RET_Signaling cluster_nucleus Nucleus cluster_extracellular Extracellular Space cluster_membrane Cell Membrane SPIN1 SPIN1 GDNF_promoter GDNF Promoter SPIN1->GDNF_promoter binds to GDNF GDNF GDNF_promoter->GDNF transcription GFRa GFRα GDNF->GFRa RET RET Receptor GFRa->RET Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RET->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation FP_Workflow start Start prepare_reagents Prepare Reagents: - SPIN1 Protein - Fluorescent Probe - Test Compound Dilutions - Assay Buffer start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate analyze Analyze Data: Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end NanoBRET_Workflow start Start transfect Transfect Cells with NanoLuc-SPIN1 Fusion Vector start->transfect plate_cells Plate Transfected Cells in a 96-well Plate transfect->plate_cells add_inhibitor Add Serial Dilutions of Test Compound plate_cells->add_inhibitor add_tracer Add NanoBRET™ Tracer add_inhibitor->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate read_luminescence Read Donor and Acceptor Luminescence add_substrate->read_luminescence calculate_ratio Calculate NanoBRET™ Ratio and Determine EC50 read_luminescence->calculate_ratio end End calculate_ratio->end

References

Efficacy of MS8535 Versus Genetic Knockdown of SPIN1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the selective SPIN1 inhibitor, MS8535, against the genetic knockdown of the SPIN1 gene. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate tool for investigating the function and therapeutic potential of targeting Spindlin1 (SPIN1).

Introduction to SPIN1, this compound, and Genetic Knockdown

Spindlin1 (SPIN1) is a histone methylation reader protein that plays a crucial role in the interpretation of the histone code, thereby regulating gene expression. It recognizes specific histone marks, including H3K4me3 and H3R8me2a, and is implicated in the activation of key signaling pathways such as Wnt/β-catenin and PI3K/Akt.[1][2] Overexpression of SPIN1 is associated with numerous cancers, where it promotes cell proliferation, migration, and resistance to therapy.[1]

This compound is a potent and selective small molecule inhibitor of SPIN1.[3] It functions by disrupting the interaction between SPIN1 and histone H3, thereby inhibiting its downstream signaling functions.[3]

Genetic knockdown of SPIN1 , typically achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA), leads to a direct reduction in the cellular levels of SPIN1 protein. This approach is widely used to study the loss-of-function effects of the SPIN1 gene.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and SPIN1 knockdown from various preclinical studies.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueCell LineReference
IC50 0.2 µM (202 nM)Biochemical Assay[3][4]
EC50 1.1 ± 0.3 µMU2OS[3]
Binding Affinity (Kd) 30 nMBiochemical Assay[3][4]

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay. Kd: Dissociation constant, a measure of binding affinity.

Table 2: Effects of SPIN1 Knockdown on Cellular Processes
Cellular ProcessEffect of SPIN1 KnockdownCell Line(s)Reference(s)
Cell Proliferation InhibitionSH-SY5Y, SK-N-SH, PANC-1, BxPC-3, TE11[5][6][7]
Apoptosis InductionSH-SY5Y, SK-N-SH, Hs578T, BxPC-3, PANC-1[5][6][8]
Cell Migration/Invasion InhibitionSH-SY5Y, SK-N-SH[5]
Colony Formation InhibitionPANC-1, BxPC-3[6]
Chemosensitivity IncreasedBreast Cancer Cells[1]
Table 3: Comparison of Gene Expression Changes (EML631 vs. SPIN1 Knockdown)

A study comparing the SPIN1 inhibitor EML631 (functionally analogous to this compound) with siRNA-mediated SPIN1 knockdown in T778 liposarcoma cells via RNA-sequencing revealed a significant overlap in the downregulated genes, indicating a similar mechanism of action at the transcriptomic level.

Gene SetNumber of Genes
Downregulated by SPIN1 Knockdown 655
Downregulated by EML631 Treatment 655
Overlapping Downregulated Genes 655

Signaling Pathways

SPIN1 is a key regulator of multiple signaling pathways implicated in cancer progression. Both this compound and genetic knockdown of SPIN1 are expected to modulate these pathways by inhibiting the function or reducing the levels of SPIN1.

SPIN1_Signaling_Pathways cluster_0 Wnt/β-catenin Pathway cluster_1 PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival SPIN1 SPIN1 SPIN1->beta_catenin stabilizes SPIN1->Akt activates This compound This compound This compound->SPIN1 siRNA siRNA (Knockdown) siRNA->SPIN1 degradation

Caption: SPIN1 signaling pathways and points of intervention.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound or SPIN1 knockdown on cell proliferation.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound or SPIN1 siRNA and transfection reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • For this compound treatment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • For SPIN1 knockdown, transfect cells with SPIN1 siRNA or a non-targeting control siRNA according to the manufacturer's protocol.

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

  • Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Calculate cell viability as a percentage of the control-treated cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V and propidium iodide (PI) followed by flow cytometry.[11][12]

Materials:

  • Cells of interest, treated with this compound or transfected with SPIN1 siRNA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells of interest using the desired treatment (this compound or SPIN1 knockdown) for the appropriate duration. Include untreated and vehicle-treated controls.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

siRNA-mediated Gene Knockdown

This is a general protocol for transiently knocking down SPIN1 expression using siRNA.

Materials:

  • Cells of interest

  • Complete culture medium

  • SPIN1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • One day before transfection, seed cells in antibiotic-free medium so that they will be 70-90% confluent at the time of transfection.

  • For each well to be transfected, dilute the siRNA in Opti-MEM I Medium.

  • In a separate tube, dilute the transfection reagent in Opti-MEM I Medium and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours before assessing gene knockdown and performing downstream assays. The efficiency of knockdown should be verified by qRT-PCR or Western blotting.

Conclusion

Both the selective small molecule inhibitor this compound and genetic knockdown of SPIN1 serve as valuable tools for studying the function of this epigenetic reader.

  • This compound offers a rapid, reversible, and dose-dependent method for inhibiting SPIN1 function, making it suitable for pharmacological studies and potential therapeutic development. Its efficacy is demonstrated by its low nanomolar binding affinity and sub-micromolar cellular activity.[3][4]

  • Genetic knockdown provides a direct and specific way to study the effects of reduced SPIN1 protein levels. It is a powerful research tool for target validation and understanding the long-term consequences of SPIN1 loss.

The choice between these two approaches will depend on the specific research question. For acute and reversible inhibition, this compound is the preferred method. For studying the consequences of long-term protein depletion, genetic knockdown is more appropriate. The strong correlation in gene expression changes observed between a SPIN1 inhibitor and SPIN1 knockdown suggests that both methods effectively target the same downstream pathways.

References

Comparative Analysis of MS8535: A Novel SPIN1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel spindlin-1 (SPIN1) inhibitor, MS8535, with other emerging alternatives. The information presented is based on preclinical data and is intended to inform research and development decisions in oncology.

Introduction to this compound

This compound is a potent and selective inhibitor of spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in the regulation of gene expression and tumorigenesis.[1] Developed through the optimization of a G9a/GLP inhibitor, this compound demonstrates high binding affinity and selectivity for SPIN1.[1][2] Its mechanism of action involves the disruption of the interaction between SPIN1 and histone H3, thereby modulating downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Performance Comparison of SPIN1 Inhibitors

The following table summarizes the in vitro efficacy of this compound and comparable SPIN1 inhibitors across various cancer cell lines.

CompoundTarget(s)Cancer Cell LineIC50/EC50Reference
This compound SPIN1 U2OS (Osteosarcoma)IC50: 202 nM (biochemical), EC50: 1.1 µM (cellular)[1]
Additional Cancer Cell LinesData to be populated from Xiong, Y. et al. J Med Chem 2024
A366SPIN1, G9a, GLP-IC50: 72 nM (SPIN1)[3]
MS31SPIN1-IC50: 77 nM[3]
MS8535N (Negative Control)Inactive against SPIN1--

Signaling Pathway of SPIN1 in Cancer

SPIN1 is a key epigenetic reader that recognizes specific histone methylations, influencing the transcription of genes involved in cell cycle progression and proliferation. Its overexpression has been linked to several cancers. The diagram below illustrates the central role of SPIN1 in cancer-related signaling pathways, including its interaction with the p53 and Wnt/β-catenin pathways.[4][5]

SPIN1_Signaling_Pathway SPIN1 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_p53 p53 Pathway cluster_wnt Wnt/β-catenin Pathway SPIN1 SPIN1 H3K4me3 H3K4me3 SPIN1->H3K4me3 Binds to uL18 uL18 SPIN1->uL18 Sequesters TCF4 TCF4/LEF SPIN1->TCF4 Co-activates MDM2 MDM2 uL18->MDM2 Inhibits CyclinD1 Cyclin D1 TCF4->CyclinD1 Transcription c_Myc c-Myc TCF4->c_Myc Transcription p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activation Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activation Cell_Proliferation Cell Proliferation p21->Cell_Proliferation Inhibition Apoptosis Apoptosis Inhibition Apoptosis_Genes->Apoptosis Induction beta_catenin β-catenin beta_catenin->TCF4 Activation CyclinD1->Cell_Proliferation Promotion c_Myc->Cell_Proliferation Promotion This compound This compound This compound->SPIN1 Inhibits

SPIN1's role in p53 and Wnt pathways.

Experimental Protocols

Detailed methodologies for the validation of this compound in cancer cell lines are provided below. These protocols are based on standard laboratory procedures and should be adapted from the primary publication by Xiong, Y. et al. (2024) for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound and control compounds

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and control compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound and control compounds

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines the typical workflow for the initial in vitro validation of a novel anti-cancer compound like this compound.

Experimental_Workflow In Vitro Validation Workflow for this compound cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Line Seeding (Multiple Cancer Types) Compound_Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Compound_Treatment Viability 3a. Cell Viability (MTT Assay) Compound_Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) Compound_Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle (PI Staining) Compound_Treatment->Cell_Cycle IC50 4a. IC50 Determination Viability->IC50 Apoptosis_Quant 4b. Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist 4c. Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Conclusion 5. Efficacy Assessment IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion

Workflow for this compound in vitro validation.

Conclusion

This compound represents a promising new therapeutic agent targeting the epigenetic reader SPIN1. The data presented in this guide, based on initial preclinical studies, highlights its potent and selective activity. Further validation across a broader range of cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential. The provided experimental protocols and workflows offer a standardized framework for conducting such validation studies.

References

Cross-validation of MS8535 Effects with Published Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of MS8535, a potent and selective inhibitor of Spindlin-1 (SPIN1), with publicly available data on other known SPIN1 inhibitors. The information is intended to offer an objective comparison of the performance of this compound against alternative compounds, supported by experimental data, to aid in research and drug development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a selection of alternative SPIN1 inhibitors. This data is compiled from published research to facilitate a direct comparison of their biochemical potency, binding affinity, and cellular engagement.

Table 1: Biochemical Potency and Binding Affinity of SPIN1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound SPIN1Fluorescence Polarization (FP)202-[1]
SPIN1Isothermal Titration Calorimetry (ITC)-30[1]
MS8535N (Negative Control) SPIN1Fluorescence Polarization (FP)> 100,000-[1]
SPIN1Isothermal Titration Calorimetry (ITC)-No Binding[1]
VinSpinIn SPIN1AlphaScreen33-[2]
SPIN1Isothermal Titration Calorimetry (ITC)-9.9[2]
MS31 SPIN1Fluorescence Polarization (FP)77-[3]
SPIN1Isothermal Titration Calorimetry (ITC)-114[1]
EML631 SPIN1Isothermal Titration Calorimetry (ITC)-~3,000[4]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein.

Table 2: Cellular Target Engagement of SPIN1 Inhibitors

CompoundCell LineAssay TypeEC50 (µM)Reference
This compound U2OSNanoBRET1.1[1]
MS8535N (Negative Control) U2OSNanoBRET> 100[1]
VinSpinIn HEK293TNanoBRETDose-dependent inhibition[5]
MS31 U2OSCellular Target Engagementlow-µM activity[6]
EML631 T778ChIP-qPCREffective at 10 µM[4]

EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. NanoBRET: NanoLuc® Bioluminescence Resonance Energy Transfer, a cell-based assay to measure protein engagement. ChIP-qPCR: Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction, used to investigate protein-DNA interactions within cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced publications.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the inhibition of the interaction between SPIN1 and a fluorescently labeled histone H3 peptide.

  • Principle: The FP of a fluorescently labeled molecule is dependent on its size. When a small fluorescent peptide binds to a larger protein (SPIN1), its rotation slows, and the FP increases. An inhibitor that disrupts this interaction will cause a decrease in FP.

  • General Protocol:

    • Reactions are performed in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • A fixed concentration of recombinant SPIN1 protein and a fluorescently labeled histone H3 peptide (e.g., H3K4me3) are incubated together.

    • Serial dilutions of the test compound (e.g., this compound) are added to the protein-peptide mixture.

    • The reaction is incubated at room temperature to reach equilibrium.

    • FP is measured using a plate reader with appropriate excitation and emission filters.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures these small heat changes to determine the thermodynamic parameters of the interaction.

  • General Protocol:

    • The recombinant SPIN1 protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe. Both are in an identical, degassed buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • A series of small, sequential injections of the compound are made into the protein solution.

    • The heat change associated with each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

NanoBRET™ Target Engagement Assay for EC50 Determination

This live-cell assay quantifies the engagement of a test compound with its target protein within a physiological context.

  • Principle: The assay utilizes a NanoLuc® luciferase-tagged target protein (SPIN1) and a cell-permeable fluorescent tracer that binds to the target. When the tracer is in close proximity to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • General Protocol:

    • Cells (e.g., U2OS) are transiently transfected with a vector encoding the NanoLuc®-SPIN1 fusion protein.

    • Transfected cells are plated in a multi-well plate.

    • Cells are treated with a fixed concentration of the fluorescent tracer and serial dilutions of the test compound.

    • The NanoBRET substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.

    • EC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

SPIN1 Signaling Pathway

Spindlin-1 is a "reader" of histone modifications, recognizing specific methylation marks on histone H3, such as trimethylated lysine 4 (H3K4me3) and asymmetrically dimethylated arginine 8 (H3R8me2a).[1][5] This recognition allows SPIN1 to act as a transcriptional co-activator, influencing the expression of genes involved in key signaling pathways implicated in cell proliferation and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.[5]

SPIN1_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_signaling Downstream Signaling Pathways cluster_cellular Cellular Outcomes cluster_inhibition Inhibition Histone_Marks Histone H3 Marks (H3K4me3, H3R8me2a) SPIN1 SPIN1 Histone_Marks->SPIN1 binds to Gene_Expression Target Gene Expression SPIN1->Gene_Expression promotes Wnt_beta_catenin Wnt/β-catenin Pathway Cell_Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Cell_Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Proliferation Gene_Expression->Wnt_beta_catenin Gene_Expression->PI3K_Akt This compound This compound This compound->SPIN1 inhibits

Caption: SPIN1 signaling pathway and point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel inhibitor like this compound typically follows a multi-step experimental workflow, starting from biochemical assays to assess direct target binding and potency, followed by cell-based assays to confirm target engagement and cellular efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization (FP) - Determine IC50 ITC Isothermal Titration Calorimetry (ITC) - Determine Kd FP->ITC Confirm Direct Binding NanoBRET NanoBRET Target Engagement - Determine EC50 ITC->NanoBRET Validate in Cellular Context Downstream Downstream Functional Assays (e.g., Gene Expression, Proliferation) NanoBRET->Downstream Assess Functional Consequences

Caption: A typical experimental workflow for characterizing a SPIN1 inhibitor.

References

Navigating the Therapeutic Landscape of Multiple Sclerosis: A Comparative Framework for Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

The development of new therapies for multiple sclerosis (MS) is a dynamic and evolving field. For researchers and drug development professionals, a thorough understanding of the current treatment landscape is crucial for positioning novel therapeutic candidates. While the specific compound "MS8535" does not correspond to a publicly disclosed therapeutic in development for multiple sclerosis, this guide provides a comparative framework for evaluating a hypothetical new agent against established and emerging MS therapies.

This analysis focuses on the key classes of disease-modifying therapies (DMTs) for relapsing forms of MS, offering a benchmark for efficacy, safety, and mechanism of action. By understanding the performance of current treatments, researchers can better design preclinical and clinical studies to highlight the potential advantages of a new chemical entity.

Comparative Efficacy of Selected MS Therapies

The primary goals of MS treatment are to reduce the frequency and severity of relapses, slow the progression of disability, and manage symptoms.[1][2] Clinical trials for MS therapies typically assess efficacy through key endpoints such as the annualized relapse rate (ARR) and the time to confirmed disability progression (CDP).[3][4] The following table summarizes the efficacy data from pivotal clinical trials of several representative MS therapies.

Therapy ClassDrug NameAnnualized Relapse Rate (ARR) vs. Placebo/Comparator3-Month Confirmed Disability Progression (CDP) vs. Placebo/Comparator6-Month Confirmed Disability Progression (CDP) vs. Placebo/Comparator
Monoclonal Antibodies AlemtuzumabReduction of 49-55% vs. Interferon beta-1aSignificant reductionSignificant reduction
OfatumumabReduction of 50.5-58.5% vs. TeriflunomideSignificant reductionSignificant reduction
OcrelizumabReduction of 46-47% vs. Interferon beta-1a40% risk reduction vs. Interferon beta-1a40% risk reduction vs. Interferon beta-1a
NatalizumabReduction of 68% vs. Placebo42% risk reduction vs. Placebo54% risk reduction vs. Placebo
UblituximabRelative reduction of 50-60% vs. TeriflunomideNot consistently ranked in top threeNot consistently ranked in top three
Oral Therapies FingolimodReduction of 54% vs. Placebo30% relative reduction in disability progression vs. Placebo-
Dimethyl FumarateReduction of 44-53% vs. Placebo38% risk reduction vs. Placebo-
TeriflunomideReduction of 31% vs. Placebo30% risk reduction vs. Placebo-
CladribineReduction of 58% vs. Placebo33% risk reduction vs. Placebo-
Injectable Therapies Interferon beta-1aReduction of 34% vs. Placebo37% risk reduction vs. Placebo-
Glatiramer AcetateReduction of 29% vs. Placebo--

Note: This table presents a summary of data from various clinical trials and network meta-analyses.[3][4][5] Direct comparison between trials should be made with caution due to differences in study design, patient populations, and comparator agents.

Mechanisms of Action: A Glimpse into the Signaling Pathways

The diverse range of MS therapies reflects the complexity of the disease's pathophysiology. The following diagrams illustrate the signaling pathways targeted by different classes of DMTs.

B_Cell_Depletion_Pathway cluster_B_Cell B Cell cluster_Therapy cluster_Outcome B_Cell B Cell Apoptosis B Cell Apoptosis B_Cell->Apoptosis Leads to CD20 CD20 Ocrelizumab Ocrelizumab Ocrelizumab->CD20 Binds to Ofatumumab Ofatumumab Ofatumumab->CD20 Binds to Rituximab Rituximab Rituximab->CD20 Binds to

Mechanism of Action for CD20-Targeting Monoclonal Antibodies.

S1P_Receptor_Modulation_Pathway cluster_Lymphocyte Lymphocyte cluster_Therapy cluster_Outcome Lymphocyte Lymphocyte Sequestration Sequestration in Lymph Nodes Lymphocyte->Sequestration Results in S1PR S1P Receptor Fingolimod Fingolimod Fingolimod->S1PR Modulates Siponimod Siponimod Siponimod->S1PR Modulates Ozanimod Ozanimod Ozanimod->S1PR Modulates

Mechanism of S1P Receptor Modulators.

Experimental Protocols for Comparative Analysis

To objectively compare a novel agent like "this compound" with existing therapies, a series of standardized preclinical and clinical experiments are necessary.

Preclinical Evaluation
  • In Vitro Immune Cell Assays:

    • Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors and MS patients are isolated. The effects of the test compound on T-cell and B-cell proliferation, cytokine production (e.g., IFN-γ, IL-17, IL-10), and cell surface marker expression are measured using techniques like flow cytometry and ELISA.

    • Objective: To determine the compound's immunomodulatory properties and potential mechanism of action.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model:

    • Methodology: EAE is induced in mice, a common animal model for MS. The test compound is administered prophylactically or therapeutically. Clinical scores, body weight, and CNS inflammation and demyelination (histopathology) are assessed.

    • Objective: To evaluate the in vivo efficacy of the compound in a disease-relevant animal model.

Clinical Trial Design

A typical Phase III clinical trial for a new MS therapy would follow a randomized, double-blind, active-comparator design.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsing-Remitting MS) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Active Comparator) Randomization->Treatment_Arm_B Primary_Endpoint Primary Endpoint Assessment (Annualized Relapse Rate) Treatment_Arm_A->Primary_Endpoint Treatment_Arm_B->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Disability Progression, MRI Lesions) Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis Secondary_Endpoints->Data_Analysis

A Simplified Workflow for a Phase III Clinical Trial in MS.

Key Assessments in Clinical Trials:

  • Annualized Relapse Rate (ARR): The number of confirmed MS relapses per patient per year.

  • Confirmed Disability Progression (CDP): An increase in the Expanded Disability Status Scale (EDSS) score that is sustained for a predefined period (e.g., 3 or 6 months).

  • Magnetic Resonance Imaging (MRI) Endpoints: The number of new or enlarging T2 lesions and the number of gadolinium-enhancing (Gd+) lesions in the brain and spinal cord.

Conclusion

The treatment landscape for multiple sclerosis has been transformed by the introduction of highly effective disease-modifying therapies. For any new therapeutic candidate, such as the hypothetical "this compound," to be successful, it must demonstrate a competitive or superior profile in terms of efficacy, safety, and/or convenience compared to the existing options. The frameworks and data presented in this guide offer a foundation for the comparative analysis essential for the development of the next generation of MS treatments. Researchers and developers are encouraged to utilize this information to strategically design their research programs and ultimately bring new hope to patients living with MS.

References

The Synergistic Potential of SPIN1 Inhibition in Combination Cancer Therapy: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective SPIN1 inhibitor, MS8535, has emerged as a valuable chemical probe for elucidating the biological functions of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. While direct preclinical or clinical data on this compound in combination with other therapeutic agents remains to be published, compelling evidence from studies on SPIN1's role in chemotherapy resistance highlights the potential for synergistic anti-cancer effects. This guide provides a comparative analysis based on available preclinical data for SPIN1 modulation in combination with the chemotherapeutic agent Adriamycin, offering insights into the prospective utility of selective SPIN1 inhibitors like this compound in combination regimens.

The Rationale for Combining SPIN1 Inhibition with Chemotherapy

SPIN1 is a histone methylation reader that has been shown to regulate multiple signaling pathways associated with tumorigenesis, including cell proliferation, metastasis, and resistance to chemical and radiation therapies[1]. Notably, elevated levels of SPIN1 have been observed in drug-resistant breast cancer cell lines and tissues[2]. This suggests that inhibiting SPIN1 could be a promising strategy to overcome chemotherapy resistance and enhance the efficacy of existing anti-cancer drugs.

One preclinical study investigated the impact of SPIN1 expression on the sensitivity of breast cancer cells to Adriamycin (doxorubicin), a widely used chemotherapeutic agent. The findings from this study form the basis of the comparative data presented in this guide.

Comparative Efficacy of SPIN1 Modulation with Adriamycin

The following tables summarize the quantitative data from a study investigating the effect of SPIN1 expression on the half-maximal inhibitory concentration (IC50) of Adriamycin in breast cancer cell lines. A lower IC50 value indicates greater sensitivity to the drug.

Table 1: Effect of SPIN1 Overexpression on Adriamycin IC50 in MCF-7/ADM Breast Cancer Cells [2]

Treatment GroupAdriamycin IC50 (μM)Fold Change in Resistance
Control18.411.0
SPIN1 Overexpression43.172.34

Table 2: Effect of SPIN1 Knockdown on Adriamycin IC50 in MCF-7/ADM Breast Cancer Cells [2]

Treatment GroupAdriamycin IC50 (μM)Fold Change in Sensitivity
Control22.191.0
SPIN1 Knockdown8.0042.77

These data demonstrate a clear correlation between SPIN1 levels and Adriamycin resistance. Overexpression of SPIN1 led to a more than two-fold increase in the IC50 of Adriamycin, indicating decreased sensitivity. Conversely, knocking down SPIN1 expression resulted in a significant decrease in the IC50, signifying enhanced sensitivity to the chemotherapeutic agent. These findings strongly suggest that a selective SPIN1 inhibitor like this compound could potentiate the cytotoxic effects of chemotherapy.

Experimental Protocols

The following is a summary of the key experimental protocols used to generate the data presented above, based on the methodology described in the source publication[2].

Cell Lines and Culture:

  • MCF-7/ADM (Adriamycin-resistant) and parental MCF-7 human breast cancer cell lines were used.

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

SPIN1 Overexpression and Knockdown:

  • For overexpression, cells were transfected with a SPIN1-expressing plasmid.

  • For knockdown, cells were transfected with small interfering RNAs (siRNAs) targeting SPIN1.

Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of Adriamycin.

  • Following a 48-hour incubation, MTT reagent was added to each well.

  • After a further 4-hour incubation, the formazan crystals were dissolved in DMSO.

  • The absorbance was measured at a specific wavelength to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

Visualizing the Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SPIN1_Chemoresistance_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SPIN1 SPIN1 DrugMetabolizingEnzymes Drug Metabolizing Enzymes & Transporters (e.g., CYP2C8, ABCB4) SPIN1->DrugMetabolizingEnzymes Upregulates expression of Adriamycin_out Adriamycin (intracellular) DrugMetabolizingEnzymes->Adriamycin_out effluxes HistoneMarks Histone Methylation (H3K4me3, H3R8me2a) HistoneMarks->SPIN1 recognizes Adriamycin_in Adriamycin (extracellular) Adriamycin_in->Adriamycin_out enters cell CellDeath Cell Death Adriamycin_out->CellDeath induces

Caption: Proposed signaling pathway for SPIN1-mediated chemotherapy resistance.

Experimental_Workflow start Start: Breast Cancer Cell Lines (MCF-7 & MCF-7/ADM) transfection Transfection: - SPIN1 Overexpression Plasmid - SPIN1 siRNA (Knockdown) - Control start->transfection seeding Cell Seeding (96-well plates) transfection->seeding treatment Adriamycin Treatment (Varying Concentrations) seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis: - Measure Absorbance - Calculate Cell Viability - Determine IC50 mtt_assay->data_analysis end End: Comparative Efficacy Data data_analysis->end

Caption: Workflow for assessing the impact of SPIN1 modulation on Adriamycin sensitivity.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that inhibition of SPIN1 can sensitize cancer cells to conventional chemotherapy. While these findings are based on modulating SPIN1 expression rather than the direct application of this compound, they provide a solid rationale for investigating the synergistic potential of selective SPIN1 inhibitors in combination therapies. Future preclinical studies should focus on evaluating this compound in combination with a broader range of chemotherapeutic agents and in various cancer models, including in vivo xenograft studies. Such research will be crucial in determining the clinical viability of this promising therapeutic strategy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the SPIN1 Inhibitor MS8535

In the landscape of epigenetic drug discovery, the selective inhibition of specific protein targets remains a paramount challenge. This compound has emerged as a potent and selective inhibitor of Spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in various cancers. This guide provides a comprehensive comparison of this compound's performance against related proteins, supported by experimental data, to aid researchers in assessing its suitability for their studies.

High Specificity of this compound for SPIN1

This compound demonstrates remarkable selectivity for its primary target, SPIN1, a protein involved in transcriptional regulation through the recognition of post-translational modifications on histone proteins. Experimental data reveals that this compound inhibits SPIN1 with a half-maximal inhibitory concentration (IC50) of 0.2 µM and binds with a dissociation constant (Kd) of 30 nM.[1] Furthermore, in a cellular context, this compound effectively disrupts the interaction between SPIN1 and histone H3 with a half-maximal effective concentration (EC50) of 1.1 µM.[1]

A key aspect of a chemical probe's utility is its specificity over other related proteins. This compound has been rigorously profiled against a panel of 38 other epigenetic targets, including histone methyltransferases, demethylases, and other reader domains. The compound exhibits a high degree of selectivity, showing minimal activity against these off-targets.[1]

Of particular note is its selectivity against other members of the Spindlin family of proteins and the structurally related G9a/GLP histone methyltransferases. This compound displays over 18-fold greater selectivity for SPIN1 compared to other SPIN family members.[1] This level of specificity is crucial for elucidating the specific biological functions of SPIN1 without the confounding effects of inhibiting other related proteins. To further validate its on-target activity, a structurally similar but inactive negative control compound, MS8535N, has been developed.[2]

Quantitative Assessment of this compound Specificity

The following table summarizes the quantitative data on the inhibitory activity of this compound against SPIN1 and its related proteins.

Target Protein FamilySpecific TargetAssay TypeThis compound ActivityNotes
Spindlin (SPIN) Family SPIN1 Fluorescence Polarization (IC50) 0.2 µM Primary Target
SPIN1 Isothermal Titration Calorimetry (Kd) 30 nM Direct Binding Affinity
SPIN1 Cellular Target Engagement (EC50) 1.1 µM Disruption of SPIN1-H3 Interaction
Other SPIN Family MembersNot Specified>18-fold selective for SPIN1Data from a panel of related proteins.
Histone Methyltransferases G9a/GLPNot SpecifiedHigh SelectivityThis compound was developed from a G9a/GLP inhibitor but optimized for SPIN1 selectivity.
Other Epigenetic Targets Panel of 38 proteinsVarious biochemical assaysHigh SelectivityMinimal inhibition observed against a broad panel of epigenetic regulators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for SPIN1 Inhibition

This assay quantitatively measures the inhibition of the interaction between SPIN1 and a fluorescently labeled histone H3 peptide.

  • Reagents: Recombinant SPIN1 protein, fluorescently labeled histone H3 peptide (e.g., H3K4me3), assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100), and this compound in various concentrations.

  • Procedure:

    • A constant concentration of the fluorescently labeled histone H3 peptide and SPIN1 protein are incubated together in the assay buffer. The concentration of SPIN1 is chosen to be near its Kd for the peptide to ensure a robust signal.

    • This compound is added to the wells of a microplate in a serial dilution.

    • The SPIN1 and peptide mixture is then added to the wells containing the inhibitor.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: The fluorescence polarization of each well is measured using a plate reader. In the absence of an inhibitor, the large SPIN1-peptide complex tumbles slowly, resulting in a high FP value. In the presence of an effective inhibitor like this compound, the peptide is displaced from SPIN1, tumbles more rapidly, and results in a low FP value.

  • Data Analysis: The FP values are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms that this compound can enter cells and disrupt the interaction between SPIN1 and its natural binding partner, histone H3.

  • Cell Line: A suitable human cell line, such as U2OS osteosarcoma cells, is used.[1]

  • Procedure:

    • Cells are seeded in microplates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of this compound for a defined period.

    • Following treatment, the cells are lysed, and a proximity ligation assay (PLA) or a similar technique is performed. This method generates a fluorescent signal when two target proteins (in this case, SPIN1 and histone H3) are in close proximity.

  • Data Acquisition: The fluorescent signal from the PLA is quantified using a high-content imaging system or a plate reader.

  • Data Analysis: The signal intensity is plotted against the this compound concentration, and the EC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in the SPIN1-histone H3 interaction signal.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling fp_assay Fluorescence Polarization Assay itc_assay Isothermal Titration Calorimetry cellular_engagement Cellular Target Engagement Assay (e.g., Proximity Ligation Assay) panel_screening Screening against 38 Epigenetic Targets spin_family_screening Screening against SPIN Family Members This compound This compound This compound->fp_assay Determine IC50 This compound->itc_assay Determine Kd This compound->cellular_engagement Determine EC50 This compound->panel_screening Assess Off-Target Activity This compound->spin_family_screening Assess Family Member Selectivity

Caption: Experimental workflow for assessing the specificity of this compound.

signaling_pathway cluster_nucleus Nucleus histone Histone H3 ptm Post-Translational Modifications (e.g., H3K4me3) histone->ptm 'Writer' Enzymes spin1 SPIN1 ptm->spin1 Recognition by 'Reader' Domain transcription Gene Transcription spin1->transcription Co-activation This compound This compound This compound->spin1 Inhibition

Caption: Simplified signaling pathway showing this compound inhibition of SPIN1.

References

MS8535: A Comprehensive Performance Benchmark Against Industry Standard SPIN1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel SPIN1 inhibitor, MS8535, against other established inhibitors. The following sections present quantitative performance data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows to facilitate informed decision-making in research and drug development.

Quantitative Performance Comparison of SPIN1 Inhibitors

The following table summarizes the key performance metrics for this compound and other known SPIN1 inhibitors. This data has been compiled from various publications to provide a comparative overview of their potency and binding affinity.

InhibitorIC50 (nM)Assay TypeKd (nM)Cellular EC50 (µM)Key Features
This compound 202[1]FP30[1]1.1[1]Potent, selective, and cell-active SPIN1 inhibitor.
MS8535N Inactive--InactiveNegative control for this compound.[1][2]
UNC0638 7360[3]FP--Weak SPIN1 inhibitor, also inhibits G9a/GLP.[3]
Compound 11 203[3]FP18[3]-Dual SPIN1 and G9a/GLP inhibitor.[3]
MS31 77 / 243AlphaLISA / FP91-Potent and selective fragment-like SPIN1 inhibitor.
Compound 1s 360---Selective SPIN1 inhibitor.
EML631 --~3000Cell-activeBivalent inhibitor binding to Tudor domains I and II.
VinSpinIn --10-130Cell-activePotent, cell-active chemical probe for the Spin family.
Robaa-1k ----SPIN1 small-molecule inhibitor.

Note: "FP" refers to Fluorescence Polarization assay, and "AlphaLISA" is a bead-based immunoassay. A hyphen (-) indicates that the data was not available in the reviewed literature.

SPIN1 Signaling Pathway and Mechanism of Inhibition

Spindlin1 (SPIN1) is a methyl-lysine reader protein that recognizes specific histone modifications, particularly H3K4me3, leading to the recruitment of transcriptional machinery and subsequent gene expression. This process is implicated in various cellular functions and its dysregulation is associated with several diseases, including cancer. This compound and other inhibitors act by competitively binding to the Tudor domain of SPIN1, thereby preventing its interaction with histone tails and inhibiting downstream signaling.

SPIN1_Pathway cluster_nucleus Nucleus cluster_inhibitor Mechanism of Inhibition Histone Histone H3 H3K4me3 H3K4me3 Histone->H3K4me3 Methylation SPIN1 SPIN1 H3K4me3->SPIN1 Recognition Transcription_Machinery Transcription Machinery SPIN1->Transcription_Machinery Recruitment Gene_Expression Target Gene Expression (e.g., Wnt, RET, MAPK pathway genes) Transcription_Machinery->Gene_Expression Activation This compound This compound This compound->SPIN1 Competitive Binding to Tudor Domain

SPIN1 signaling pathway and this compound inhibition mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards and can be adapted for specific research needs.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay measures the change in polarization of a fluorescently labeled probe upon binding to a protein. It is used to determine the inhibitory concentration (IC50) of a compound.

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Mix SPIN1 and Probe A->E B Prepare Fluorescently-labeled SPIN1-binding peptide (Probe) B->E C Prepare SPIN1 Protein C->E D Prepare Serial Dilution of this compound F Add this compound Dilutions D->F E->F G Incubate at Room Temperature F->G H Measure Fluorescence Polarization G->H I Plot Polarization vs. [this compound] H->I J Calculate IC50 I->J

Workflow for Fluorescence Polarization Assay.

Protocol:

  • Reagents and Materials:

    • SPIN1 protein

    • Fluorescently labeled peptide corresponding to a SPIN1 binding motif (e.g., H3K4me3 peptide)

    • This compound and other test compounds

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

    • 384-well black, low-volume microplates

    • Plate reader capable of fluorescence polarization measurements

  • Procedure:

    • Prepare a solution of SPIN1 protein and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

    • Serially dilute the test compounds in the assay buffer.

    • In a 384-well plate, add the SPIN1-peptide solution to each well.

    • Add the serially diluted compounds to the respective wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the polarization signal.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_data Data Analysis A Equilibrate ITC Instrument B Prepare SPIN1 in Cell A->B C Prepare this compound in Syringe A->C D Inject this compound into SPIN1 B->D C->D E Measure Heat Change per Injection D->E F Plot Heat Change vs. Molar Ratio E->F G Fit to Binding Model F->G H Determine Kd, n, ΔH, ΔS G->H

Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Reagents and Materials:

    • Purified SPIN1 protein

    • This compound and other test compounds

    • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

    • Isothermal Titration Calorimeter

  • Procedure:

    • Thoroughly dialyze both the SPIN1 protein and the compound solution against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and the compound.

    • Load the SPIN1 solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

    • A control experiment titrating the compound into the buffer alone should be performed to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection and subtract the heat of dilution.

    • Plot the corrected heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cellular Target Engagement Assay for EC50 Determination

This assay confirms that the inhibitor can bind to its target within a cellular context and at what concentration this engagement occurs (EC50). A common method is the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Shift cluster_detection Detection & Analysis A Culture Cells B Treat with this compound Dilutions A->B C Incubate B->C D Heat Shock Cells C->D E Lyse Cells D->E F Separate Soluble and Aggregated Proteins E->F G Quantify Soluble SPIN1 (e.g., Western Blot, ELISA) F->G H Plot Soluble SPIN1 vs. [this compound] G->H I Calculate EC50 H->I

Workflow for Cellular Thermal Shift Assay.

Protocol:

  • Reagents and Materials:

    • Cell line expressing SPIN1 (e.g., U2OS)

    • Cell culture medium and reagents

    • This compound and other test compounds

    • Lysis buffer

    • Antibodies against SPIN1 for detection

    • Instrumentation for protein quantification (e.g., Western blot apparatus, plate reader for ELISA)

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a specific temperature that causes partial denaturation and aggregation of the target protein. The presence of a binding ligand will stabilize the protein, resulting in more soluble protein at this temperature.

    • Lyse the cells and separate the soluble fraction from the aggregated protein fraction by centrifugation.

    • Quantify the amount of soluble SPIN1 in the supernatant using a suitable method like Western blotting or an ELISA-based approach.

  • Data Analysis:

    • Plot the amount of soluble SPIN1 as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound that results in 50% of the maximal stabilization of SPIN1.

References

Safety Operating Guide

Critical Safety Information Regarding "MS8535"

Author: BenchChem Technical Support Team. Date: November 2025

Immediate action required: Positive identification of the substance "MS8535" is necessary before any handling or disposal can be safely conducted.

Extensive searches for a substance uniquely identified as "this compound" have not yielded a definitive chemical profile. The designation "8535" appears in various product codes from different manufacturers, each with distinct chemical properties and associated hazards. Providing a generic disposal protocol without precise identification would be unsafe and could result in hazardous waste violations or dangerous chemical reactions.

To ensure the safety of all laboratory personnel and maintain regulatory compliance, it is imperative to obtain the Safety Data Sheet (SDS) for the specific product you are using. The SDS is provided by the manufacturer and contains critical information regarding the chemical's composition, hazards, handling, storage, and disposal.

General Procedure for Chemical Waste Disposal

Once you have obtained the specific SDS for your substance, the following general workflow can be adapted to align with the manufacturer's instructions and your institution's environmental health and safety (EHS) protocols.

G cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure start Identify the Chemical Waste (Product Name & Manufacturer) sds Obtain Manufacturer's Safety Data Sheet (SDS) start->sds review_sds Review SDS Section 13: Disposal Considerations sds->review_sds review_ehs Consult Institutional EHS Guidelines review_sds->review_ehs ppe Determine Required Personal Protective Equipment (PPE) (from SDS Section 8) review_ehs->ppe segregate Segregate Waste (e.g., Halogenated, Non-Halogenated, Solid, Liquid) ppe->segregate container Select Appropriate & Labeled Waste Container segregate->container transfer Transfer Waste to Container in a Ventilated Area (e.g., Fume Hood) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for EHS Waste Pickup storage->pickup end Disposal Complete pickup->end

Caption: General workflow for laboratory chemical waste disposal.

Locating Disposal Information on a Safety Data Sheet (SDS)

The SDS is a standardized document with 16 sections. The most critical sections for waste disposal are:

Section NumberSection TitleDescription of Content
2 Hazard(s) Identification Provides an overview of the substance's hazards (e.g., flammability, toxicity), which will inform disposal requirements.
7 Handling and Storage Details safe handling practices that should be followed during waste accumulation and storage.
8 Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, required for safe handling.
13 Disposal Considerations This is the primary section for disposal information. It describes appropriate disposal containers and methods and provides guidance on recycling or reclamation. It will also note any specific federal, state, or local regulations.

Actionable Steps for Safe Disposal:

  • Identify the Manufacturer: Locate the manufacturer's name on the product's original container or in your procurement records.

  • Obtain the SDS:

    • Visit the manufacturer's website; they are legally required to provide the SDS for their products.

    • Check your institution's chemical inventory and safety management system, which should have a repository of SDSs for all chemicals on-site.

  • Consult Your EHS Department: Before proceeding, always consult with your institution's Environmental Health and Safety department. They will provide specific guidance on waste stream compatibility, container labeling, and pickup schedules that are unique to your facility.

By following these procedures, you will ensure that the disposal of your specific chemical substance is handled in a manner that is safe, compliant, and environmentally responsible.

Personal Protective Equipment and Safe Handling of MS8535: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for MS8535 was found. This guide is based on the best practices for handling potent, novel research compounds, including SPIN1 inhibitors and heterocyclic amines. A thorough risk assessment should be conducted before handling this compound.

This compound is a potent and selective SPIN1 inhibitor intended for research use only. Due to its nature as a biologically active compound with limited safety data, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation (e.g., weighing, sonicating). Provides a high level of protection.
Half or Full-Facepiece RespiratorUse with P100 (or equivalent) particulate filters for lower-risk activities. A quantitative fit test is mandatory to ensure a proper seal.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon contamination and every 30-60 minutes during extended procedures.
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat or coveralls should be worn over personal clothing to prevent contamination.
Eye Protection Chemical Splash GogglesShould be worn at all times in the laboratory where this compound is handled. A face shield should be worn in addition to goggles when there is a splash hazard.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas and removed before exiting.

Safe Handling and Operational Workflow

A structured workflow is critical to safely manage this compound from receipt to disposal. The following diagram illustrates the key stages of this process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill prep_waste Prepare Labeled Waste Containers prep_spill->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh Weighing in Containment don_ppe->weigh dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

Weighing and Aliquoting:

  • Always handle the solid form of this compound within a certified chemical fume hood, a glove box, or a similar containment device.

  • Use dedicated, calibrated equipment for weighing.

  • Minimize the creation of dust by using gentle handling techniques.

  • If possible, purchase the compound in pre-weighed amounts to avoid this step.

Solution Preparation:

  • Add the solvent to the solid compound slowly to prevent splashing.

  • Ensure the container is appropriately sized and sealed during dissolution (e.g., vortexing, sonicating).

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically resistant container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

  • Decontamination: All surfaces and equipment should be decontaminated using a validated procedure or a suitable solvent (e.g., 70% ethanol, followed by a surface cleaner). All cleaning materials must be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

Personal Protective Equipment (PPE) Visualization

The following diagram illustrates the essential personal protective equipment for handling this compound.

cluster_respiratory Respiratory Protection cluster_body Body & Hand Protection cluster_eye_foot Eye & Foot Protection ppe Required PPE for this compound Handling papr PAPR (High Risk) ppe->papr respirator Half/Full-Facepiece Respirator (P100) ppe->respirator gloves Double Nitrile Gloves ppe->gloves coat Disposable Lab Coat/Coveralls ppe->coat goggles Chemical Splash Goggles ppe->goggles shoes Closed-toe Shoes & Shoe Covers ppe->shoes face_shield Face Shield (Splash Hazard) goggles->face_shield if needed

Caption: Essential PPE for Handling this compound.

By adhering to these guidelines, researchers can minimize the risks associated with handling the potent research compound this compound and maintain a safe and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.